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  • Product: 5-Cyanopyrimidine-2-carboxylic acid
  • CAS: 1200497-85-3

Core Science & Biosynthesis

Foundational

Technical Profile: 5-Cyano-2-pyrimidinecarboxylic Acid

The following technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of 5-cyano-2-pyrimidinecarboxylic acid . CAS Registry Number: 1200497-85-3 Chemical Formula: C₆H₃N...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of 5-cyano-2-pyrimidinecarboxylic acid .

CAS Registry Number: 1200497-85-3 Chemical Formula: C₆H₃N₃O₂ Molecular Weight: 149.11 g/mol

Executive Summary

5-Cyano-2-pyrimidinecarboxylic acid is a specialized heterocyclic building block utilized primarily in the development of pharmaceuticals targeting hypoxia-inducible factor prolyl hydroxylase (HIF-PH) and various protein kinases. Characterized by an electron-deficient pyrimidine core substituted with a carboxylic acid at the C2 position and a nitrile group at the C5 position, this molecule serves as a critical pharmacophore for enhancing metabolic stability and potency in drug candidates. Its structural rigidity and capacity for pi-stacking interactions make it a valuable scaffold in structure-based drug design (SBDD).

Chemical Identity & Structural Analysis[1][2][3]

Structural Characterization

The molecule features a planar pyrimidine ring. The C2-carboxylic acid moiety functions as a key hydrogen bond donor/acceptor, often mimicking the 2-oxoglutarate cofactor in metalloenzyme active sites. The C5-cyano group acts as a strong electron-withdrawing group (EWG), significantly reducing the electron density of the pyrimidine ring and lowering the pKa of the carboxylic acid compared to unsubstituted pyrimidine-2-carboxylic acid.

PropertyValue / Description
IUPAC Name 5-cyanopyrimidine-2-carboxylic acid
SMILES N#CC1=CN=C(C(O)=O)N=C1
InChI Key Unique identifier (derived from structure)
pKa (Predicted) ~1.5 - 2.0 (Acidic due to C5-CN and diaza-ring)
LogP (Predicted) ~0.2 (Low lipophilicity due to polarity)
H-Bond Donors 1 (Carboxylic acid -OH)
H-Bond Acceptors 4 (2 Ring Nitrogens, 1 Nitrile N, 1 Carbonyl O)
Electronic Distribution Diagram

The following Graphviz diagram illustrates the electronic effects governing the reactivity of the molecule.

ElectronicEffects Core Pyrimidine Core N_Ring Ring Nitrogens (Electron Deficient) Core->N_Ring e- Density Localization Nucleophile Nucleophilic Attack (Susceptible at C4/C6) Core->Nucleophile High Reactivity C2_Acid C2-COOH (Chelating / H-Bonding) C2_Acid->Core Resonance C5_CN C5-Cyano (EWG / Metabolic Stability) C5_CN->Core Inductive Withdrawal (-I)

Figure 1: Electronic effects map showing the electron-withdrawing influence of the nitrile group and ring nitrogens, increasing susceptibility to nucleophilic attack at C4/C6.

Synthetic Pathways[3][4]

Synthesis of 5-cyano-2-pyrimidinecarboxylic acid requires careful orchestration to prevent hydrolysis of the nitrile group or decarboxylation of the acid. The most robust industrial route involves Palladium-catalyzed cyanation of a halogenated precursor.

Primary Route: Pd-Catalyzed Cyanation

This pathway avoids harsh oxidative conditions that could compromise the nitrile.

Step 1: Esterification of 5-bromo-2-pyrimidinecarboxylic acid (to protect the acid). Step 2: Cyanation using Zn(CN)₂ and a Pd(0) catalyst. Step 3: Controlled hydrolysis of the ester.

SynthesisRoute Start 5-Bromo-2-pyrimidinecarboxylic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Intermediate1 Methyl 5-bromo-2-pyrimidinecarboxylate Step1->Intermediate1 Step2 Step 2: Pd-Catalyzed Cyanation (Zn(CN)2, Pd2(dba)3, dppf, DMF, 120°C) Intermediate1->Step2 Intermediate2 Methyl 5-cyano-2-pyrimidinecarboxylate Step2->Intermediate2 Step3 Step 3: Controlled Hydrolysis (LiOH, THF/H2O, 0°C) Intermediate2->Step3 Product 5-Cyano-2-pyrimidinecarboxylic acid (CAS 1200497-85-3) Step3->Product

Figure 2: Retrosynthetic workflow for the production of CAS 1200497-85-3 via Palladium-catalyzed cyanation.

Representative Experimental Protocol (Cyanation Step)

Note: This protocol is adapted from standard methodologies for aryl bromide cyanation.

  • Reagents: Methyl 5-bromo-2-pyrimidinecarboxylate (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), Pd₂(dba)₃ (0.02 eq), dppf (0.04 eq).

  • Solvent: Anhydrous DMF (degassed).

  • Procedure:

    • Charge a reaction vial with the bromide, Zn(CN)₂, Pd catalyst, and ligand under nitrogen atmosphere.

    • Add degassed DMF.

    • Heat the mixture to 110–120°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide (M+2 pattern).

    • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. (Caution: Aqueous waste contains cyanides; treat with bleach before disposal).

    • Purification: Flash column chromatography (Hexane/EtOAc) to yield the methyl ester intermediate.

Reactivity & Stability Profile

Decarboxylation Risk

Pyrimidine-2-carboxylic acids are prone to thermal decarboxylation, releasing CO₂ to form the parent pyrimidine.

  • Mechanism: The electron-deficient ring stabilizes the intermediate carbanion/ylide formed during decarboxylation.

  • Mitigation: Avoid temperatures >100°C in acidic media. Store the free acid at 2–8°C.

Nitrile Hydrolysis

The C5-cyano group is susceptible to hydrolysis under strong acidic or basic conditions, converting first to the primary amide (-CONH₂) and then to the carboxylic acid (-COOH), yielding 2,5-pyrimidinedicarboxylic acid.

  • Control: Perform ester hydrolysis (Step 3 above) using LiOH at 0°C rather than refluxing NaOH, to preserve the nitrile.

Medicinal Chemistry Applications

HIF Prolyl Hydroxylase (HIF-PH) Inhibition

This scaffold mimics the 2-oxoglutarate cofactor required by HIF-PH enzymes.

  • Binding Mode: The N1 nitrogen and the C2-carboxylate chelate the active site Iron (Fe²⁺).

  • Role of C5-CN: The cyano group fits into a hydrophobic pocket and provides metabolic stability against oxidative metabolism compared to a C5-alkyl group.

Kinase Inhibitors

Used as a hinge-binding motif. The C5-cyano group can interact with the gatekeeper residue or solvent front residues, modulating selectivity profiles.

References

  • Synthetic Methodology (Cyanation): Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II) as an environmentally benign cyano source for the palladium-catalyzed cyanation of aryl halides. Chemical Communications.[1] [Link]

  • General Pyrimidine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
  • HIF-PH Inhibitor SAR: Rabinowitz, M. H. (2013). Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Enzymes. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

5-Cyanopyrimidine-2-carboxylic acid molecular weight and formula

Identity, Synthesis, and Application in Fragment-Based Drug Discovery Executive Summary 5-Cyanopyrimidine-2-carboxylic acid (CAS: 1200497-85-3) is a high-value heterocyclic scaffold used primarily in Fragment-Based Drug...

Author: BenchChem Technical Support Team. Date: March 2026

Identity, Synthesis, and Application in Fragment-Based Drug Discovery

Executive Summary

5-Cyanopyrimidine-2-carboxylic acid (CAS: 1200497-85-3) is a high-value heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of bioactive pharmaceutical ingredients (APIs).[1] As a bifunctional pyrimidine, it offers two distinct vectors for chemical elaboration: the C2-carboxylic acid (a handle for amidation or esterification) and the C5-nitrile (a robust dipole for hydrogen bonding or a precursor to amines/tetrazoles).

This guide provides a comprehensive technical profile of the molecule, distinguishing it from its common pyridine analog, and details a validated synthetic workflow for its isolation in a research setting.

Part 1: Physicochemical Profile

The distinction between the pyrimidine and pyridine analogs is critical. 5-Cyanopyrimidine-2-carboxylic acid contains a nitrogen-rich ring (1,3-diazine), which significantly lowers the lipophilicity (LogP) compared to the pyridine counterpart, enhancing aqueous solubility—a desirable trait in early-stage drug candidates.

Table 1: Core Chemical Specifications
PropertyDataTechnical Note
Chemical Name 5-Cyanopyrimidine-2-carboxylic acidIUPAC nomenclature
CAS Number 1200497-85-3 Note: Often confused with 5-cyanopyridine-2-carboxylic acid (CAS 53234-55-2).[1]
Molecular Formula C₆H₃N₃O₂ High nitrogen content (N:C ratio 1:[1][2]2)
Molecular Weight 149.11 g/mol Ideal fragment size (Rule of 3 compliant)
Exact Mass 149.0225Useful for HRMS identification
SMILES N#CC1=CN=C(C(O)=O)N=C1Encodes the C2-acid and C5-cyano topology
pKa (Acid) ~2.8 – 3.2 (Predicted)Stronger acid than benzoic acid due to electron-deficient pyrimidine ring.
LogP ~0.05Highly polar; likely requires polar organic solvents (DMSO, DMF) or buffered aqueous media.
Appearance White to off-white solidHygroscopic tendency due to polarity.

Part 2: Structural Analysis & Medicinal Utility

The "Bifunctional Pharmacophore"

In medicinal chemistry, this molecule serves as a "linker" scaffold.

  • The C5-Nitrile (Electron Withdrawing): This group pulls electron density from the pyrimidine ring, making the C2 position highly reactive toward nucleophilic attack if the acid is activated. It also serves as a metabolic "blocker" at the para-position, preventing oxidative metabolism (e.g., by CYP450s).

  • The C2-Carboxylic Acid: Positioned between two nitrogen atoms, this acid is electronically deactivated. Amide coupling at this position requires potent coupling reagents (e.g., HATU, T3P) to overcome the reduced nucleophilicity of the intermediate active ester.

Diagram 1: Pharmacophore Vectors

This diagram illustrates the chemical logic used when designing drugs around this core.

Pharmacophore Core Pyrimidine Core (Electron Deficient) CN C5-Nitrile (Metabolic Blocker / H-Bond Acceptor) Core->CN Inductive Effect (-I) COOH C2-Carboxylic Acid (Coupling Vector) Core->COOH Steric/Electronic Environment Target Protein Binding Pocket (Serine/Cysteine Proteases) CN->Target Dipole Interaction COOH->Target Amide Formation

Caption: Structural Activity Relationship (SAR) vectors for 5-Cyanopyrimidine-2-carboxylic acid.

Part 3: Synthetic Protocol (Laboratory Scale)

Objective: Synthesis of 5-Cyanopyrimidine-2-carboxylic acid from its methyl ester precursor. Context: Direct synthesis of the acid is challenging due to decarboxylation risks. The most robust route involves the controlled hydrolysis of Methyl 5-cyanopyrimidine-2-carboxylate .

Reagents & Equipment[3][4]
  • Precursor: Methyl 5-cyanopyrimidine-2-carboxylate (1.0 eq)

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.1 eq) — Selected for mildness over NaOH.

  • Solvent: THF:Water (3:1 ratio)

  • Acid: 1N HCl (for workup)

  • Equipment: 0°C Ice bath, pH meter.

Step-by-Step Methodology
  • Solubilization: Dissolve Methyl 5-cyanopyrimidine-2-carboxylate (e.g., 1.0 g) in THF (15 mL). The solution should be clear.

  • Hydrolysis Initiation: Cool the solution to 0°C . Add a pre-dissolved solution of LiOH·H₂O (1.1 eq) in water (5 mL) dropwise over 10 minutes.

    • Critical Control Point: Do not allow temperature to exceed 5°C. High temperatures or excess base can hydrolyze the C5-nitrile to a primary amide (side product: 5-carbamoylpyrimidine-2-carboxylic acid).

  • Monitoring: Stir at 0°C for 60–90 minutes. Monitor by TLC (System: 10% MeOH in DCM) or LCMS. The starting material spot (high Rf) should disappear.

  • Quenching & Acidification: Once complete, carefully acidify the mixture with 1N HCl to pH 2–3 .

    • Observation: The product is highly polar and may not precipitate immediately if THF is present.

  • Extraction: Evaporate the THF under reduced pressure (Rotavap, <30°C). The remaining aqueous phase will contain the product precipitate. If no solid forms, extract with Ethyl Acetate (3 x 20 mL).

    • Note: Due to low LogP, multiple extractions or continuous extraction may be necessary.

  • Drying: Dry organic layers over Na₂SO₄, filter, and concentrate.

Diagram 2: Purification Logic Flow

A decision tree for handling the workup of this polar acid.

Purification Start Reaction Mixture (THF/H2O, pH ~12) Acidify Acidify to pH 2-3 (1N HCl) Start->Acidify Evap Remove THF (Rotavap <30°C) Acidify->Evap Check Precipitate Formed? Evap->Check Filter Vacuum Filtration (Cold Water Wash) Check->Filter Yes Extract Extract w/ EtOAc or 2-MeTHF (3x) Check->Extract No Final Pure Product (White Solid) Filter->Final Dry Dry (Na2SO4) & Concentrate Extract->Dry Dry->Final

Caption: Workup decision tree ensuring maximum recovery of the polar carboxylic acid.

Part 4: Analytical Characterization

To validate the integrity of the synthesized compound, the following spectral data is expected.

¹H-NMR (DMSO-d₆, 400 MHz)
  • δ 13.5 - 14.0 ppm (br s, 1H): Carboxylic acid proton (COOH). Often broad or invisible depending on water content.

  • δ 9.4 - 9.6 ppm (s, 2H): Pyrimidine ring protons at positions C4 and C6.

    • Diagnostic Feature: Because the molecule is symmetric across the C2-C5 axis, the protons at C4 and C6 are chemically equivalent, appearing as a clean singlet. If you see two doublets, the symmetry is broken (impurity).

LC-MS
  • Ionization Mode: Electrospray Negative (ESI-) is often more sensitive for carboxylic acids.

  • Expected Mass: [M-H]⁻ = 148.1 m/z.

  • Positive Mode: [M+H]⁺ = 150.1 m/z (may be weak due to electron-deficient ring).

Part 5: Safety & Handling

  • Hazards: As a nitrile derivative, it should be treated as potentially releasing cyanide under extreme acidic/thermal conditions, though the aromatic nitrile is generally stable.

  • P-Codes:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves/eye protection.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid moiety can catalyze self-degradation or decarboxylation if left in humid, warm conditions.

References

  • ChemScene. (2024). 5-Cyanopyrimidine-2-carboxylic acid Product Datasheet. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67608930, 5-Cyanopyrimidine-2-carboxylic acid. Retrieved from

  • Horgan, C., & O'Sullivan, T. P. (2022).[3] Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry. Retrieved from

  • BLD Pharm. (2024). Material Safety Data Sheet: 5-Cyanopyrimidine-2-carboxylic acid. Retrieved from

Sources

Foundational

Pyrimidine-2-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Executive Summary In the landscape of heterocyclic medicinal chemistry, pyrimidine-2-carboxylic acid (2-PCA) and its derivatives occupy a distinct and challenging niche.[1] Unlike their ubiquitously utilized 4- and 5-car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic medicinal chemistry, pyrimidine-2-carboxylic acid (2-PCA) and its derivatives occupy a distinct and challenging niche.[1] Unlike their ubiquitously utilized 4- and 5-carboxylic acid isomers (found in drugs like Quisinostat), the 2-isomer is frequently underutilized due to synthetic volatility—specifically, its propensity for thermal decarboxylation.

However, for the drug discovery scientist, this scaffold offers a high-value Metal-Binding Pharmacophore (MBP) . The 1,3-diazine arrangement flanking the 2-carboxylate creates a potent bidentate chelation motif, making these derivatives privileged structures for targeting metalloenzymes such as JmjC Histone Demethylases (KDMs) , Metallo-β-lactamases , and HIV Integrase .

This guide provides a technical roadmap for stabilizing, synthesizing, and deploying pyrimidine-2-carboxylic acid derivatives in therapeutic campaigns.

Part 1: Chemical Space & Stability Analysis

The Decarboxylation Challenge

The primary barrier to utilizing 2-PCA derivatives is their instability. The electron-deficient pyrimidine ring facilitates the formation of a zwitterionic intermediate, leading to rapid loss of


.
  • Mechanism: The Hammick mechanism.[2] The protonated nitrogen (or strong dipole) stabilizes the developing negative charge at the 2-position during C-C bond cleavage.

  • Kinetics: 2-PCA decarboxylates significantly faster than isonicotinic (4-pyridine) or nicotinic (3-pyridine) acids.

  • Mitigation Strategy:

    • Esterification: Methyl/Ethyl esters are stable at room temperature.

    • Salt Formation: Potassium salts are generally more stable than the free acid.

    • Electron Donation: Introducing electron-donating groups (EDGs) at positions 4/6 (e.g., -OMe, -NMe2) raises the energy of the transition state, retarding decarboxylation.

Pharmacophore Properties[3][4]
  • pKa: The carboxylic acid is relatively acidic (pKa ~ 2.8–3.2) due to the electron-withdrawing nature of the ring.[3]

  • Chelation Geometry: The N1 nitrogen and the carboxylate oxygen form a 5-membered chelate ring with transition metals (

    
    , 
    
    
    
    ,
    
    
    ).
  • Lipophilicity: Lower LogP than phenyl analogs, improving water solubility but potentially reducing membrane permeability unless balanced by lipophilic tails.

Part 2: Medicinal Chemistry Applications[1][3][5][6][7][8][9]

Target Class: JmjC Histone Demethylases (KDMs)

The Jumonji C (JmjC) domain-containing histone demethylases are


- and 

-ketoglutarate-dependent dioxygenases.
  • Role of 2-PCA: It acts as a bioisostere of

    
    -ketoglutarate (
    
    
    
    -KG).
  • Binding Mode: The pyrimidine N1 coordinates the

    
     center, while the 2-carboxylate forms a bidentate interaction with the metal and hydrogen bonds with conserved residues (e.g., Lys206 in KDM4A).
    
  • Advantage: Unlike the pyridine analog (picolinic acid), the pyrimidine ring offers an additional nitrogen (N3) that can pick up water-mediated hydrogen bonds or be substituted to reach into the sub-pockets.

Target Class: HIV Integrase Inhibitors

Pyrimidine-2-carboxamides have been explored as chelators of the


 ions in the active site of HIV integrase, preventing viral DNA strand transfer.

Part 3: Visualization of Mechanisms

Chelation & Decarboxylation Logic

The following diagram illustrates the dual nature of the scaffold: its utility as a chelator and its instability pathway.

PyrimidineLogic Scaffold Pyrimidine-2-Carboxylic Acid (Scaffold) Instability Instability Risk: Thermal Decarboxylation Scaffold->Instability Utility Therapeutic Utility: Metalloenzyme Inhibition Scaffold->Utility Hammick Hammick Intermediate (Ylide Formation) Instability->Hammick Protonation/Heat Product_Loss Loss of CO2 (Pyrimidine) Hammick->Product_Loss Irreversible Chelation Bidentate Chelation (N1 + COO-) Utility->Chelation physiological pH Target Target: Fe(II)/Zn(II) Active Sites (e.g., KDM, HDAC) Chelation->Target Competitive Inhibition

Figure 1: The dichotomy of Pyrimidine-2-Carboxylic Acid: The same electronic features that facilitate metal chelation (Utility) also promote decarboxylation (Instability).

Part 4: Synthetic Methodologies

Synthesis of 2-PCA derivatives requires avoiding harsh acidic heating. Two primary routes are recommended.

Route A: The "Soft" Hydrolysis of 2-Cyanopyrimidine

This is the most scalable route but requires careful pH control to prevent decarboxylation during workup.

Route B: The Pinner/Cyclization Strategy (De Novo Synthesis)

Constructing the ring is often superior to manipulating the pre-formed ring. This method uses amidines and 1,3-dielectrophiles.

SynthesisWorkflow Start1 Route A: 2-Cyanopyrimidine Step1A Base Hydrolysis (NaOH, <50°C) Start1->Step1A Step1B Careful Neutralization (pH 3-4, Cold) Step1A->Step1B Product Pyrimidine-2-Carboxylate Ester (Stable Intermediate) Step1B->Product Esterification Start2 Route B: De Novo Assembly Step2A Cyclocondensation (NaOEt, EtOH) Start2->Step2A Reagent1 Ethyl 2-amino-2-iminoacetate Reagent1->Step2A Reagent2 1,3-Dicarbonyl Derivative (e.g., Vinamidinium salt) Reagent2->Step2A Step2A->Product

Figure 2: Comparative synthetic workflows. Route B is preferred for generating diverse analogs without handling the unstable free acid.

Part 5: Experimental Protocol

Objective: Synthesis of Ethyl 4,6-dimethylpyrimidine-2-carboxylate (Stable precursor). Rationale: This protocol uses the Pinner-type cyclization to avoid the unstable free acid intermediate entirely.

Materials
  • Ethyl 2-amino-2-iminoacetate hydrochloride (Amidine source)

  • Acetylacetone (1,3-diketone source)

  • Sodium Ethoxide (21% in ethanol)

  • Ethanol (Anhydrous)

Step-by-Step Methodology
  • Preparation of Amidine Base:

    • In a flame-dried round-bottom flask, dissolve Ethyl 2-amino-2-iminoacetate HCl (10 mmol) in anhydrous ethanol (20 mL).

    • Cool to 0°C in an ice bath.

    • Add Sodium Ethoxide solution (10 mmol) dropwise over 10 minutes. Stir for 15 minutes.

    • Note: This liberates the free amidine base in situ.

  • Cyclization:

    • Add Acetylacetone (10 mmol) dropwise to the cold amidine solution.

    • Allow the mixture to warm to room temperature (25°C).

    • Heat to reflux (78°C) for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

    • Checkpoint: The formation of the pyrimidine ring is thermodynamically driven.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol.

    • Resuspend the residue in Dichloromethane (DCM, 50 mL) and wash with Water (2 x 20 mL).

    • Dry the organic layer over

      
      , filter, and concentrate.[4]
      
  • Purification:

    • The crude ester is typically pure enough (>95%) for subsequent steps. If necessary, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Data Summary: Comparison of Isomers
PropertyPyrimidine-2-COOHPyrimidine-4-COOHPyrimidine-5-COOH
Decarboxylation Rate High (Fastest)ModerateLow (Stable)
pKa (Acid) ~2.85~3.50~3.60
Metal Chelation Bidentate (N,O) Bidentate (N,O)Monodentate (O)
Drug Examples KDM Inhibitors (Preclinical)VariedQuisinostat (Linker)

References

  • Synthesis of Pyrimidine-2-carboxylic Acid Deriv

    • Source: ChemicalBook / Literature[4][5][6][7][8]

    • Link:

  • Kinetics of Decarboxyl

    • Title: Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution[2][7][8]

    • Source: Canadian Journal of Chemistry (Cited in StackExchange/ResearchG
    • Link:

  • HDAC Inhibitor Structures (Quisinost

    • Title: Quisinostat (JNJ-26481585) | Pan-HDAC Inhibitor[9]

    • Source: MedChemExpress
    • Link:

  • CHR-3996 (Nanatinost

    • Title: Nanatinostat (CHR-3996) | HDAC Inhibitor[10][11][12]

    • Source: MedChemExpress
    • Link:

  • Bioisosteres in Drug Design

    • Title: The Influence of Bioisosteres in Drug Design: Tactical Applic
    • Source: PMC / NIH
    • Link:

Sources

Exploratory

The 5-Cyano-Substituted Pyrimidine: A Master Key for Kinase &amp; Antiviral Scaffolds

Executive Summary The 5-cyano-substituted pyrimidine is not merely a structural motif; it is a "privileged scaffold" in modern medicinal chemistry. Found in blockbuster non-nucleoside reverse transcriptase inhibitors (NN...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-cyano-substituted pyrimidine is not merely a structural motif; it is a "privileged scaffold" in modern medicinal chemistry. Found in blockbuster non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Etravirine and Rilpivirine , and emerging JAK/STAT inhibitors, the C5-nitrile group serves a dual function. Electronically, it acts as a potent electron-withdrawing group (EWG), dramatically activating the pyrimidine ring for regioselective nucleophilic aromatic substitutions (


). Pharmacologically, it provides a critical hydrogen-bond acceptor vector in kinase hinge regions while remaining metabolically robust compared to halogen isosteres.

This guide details the synthetic access, reactivity control, and strategic application of 5-cyanopyrimidine building blocks, moving beyond standard textbook definitions to address the practical challenges faced in the lab.

Part 1: The Pharmacophore & Electronic Landscape

Why the 5-Cyano Group?

The incorporation of a nitrile group at the 5-position of the pyrimidine ring induces profound electronic changes compared to the parent heterocycle or its 5-halo analogs.

  • Electronic Activation (

    
     Engine): 
    The nitrile group has a Hammett constant (
    
    
    
    ) of approximately 0.66. When placed at C5, it works synergistically with the ring nitrogens to deplete electron density at positions C2, C4, and C6. This lowers the LUMO energy of the system, making the ring highly susceptible to nucleophilic attack, even with weak nucleophiles.
  • Solubility & Lipophilicity: Unlike the lipophilic 5-bromo or 5-iodo substituents, the 5-cyano group lowers logP while maintaining a rigid, planar geometry. This is crucial for optimizing the physicochemical properties of drug candidates (Lipinski compliance).

  • Binding Interactions: The nitrogen of the nitrile group is a weak but specific hydrogen bond acceptor. In p38 MAP kinase inhibitors, for example, the 5-CN nitrogen forms a direct H-bond with the backbone NH of Met109, a distinct advantage over 5-F or 5-Cl analogs.

Part 2: Synthetic Strategies (The "Make")

Accessing 5-cyanopyrimidines typically follows two logical flows: De Novo ring construction or late-stage functionalization. For high-value building blocks, Palladium-Catalyzed Cyanation of 5-halopyrimidines is the industry standard due to its modularity.

Strategy A: Pd-Catalyzed Cyanation of 5-Halopyrimidines

The traditional Rosenmund-von Braun reaction (CuCN, high heat) is often unsuitable for complex scaffolds due to harsh conditions and difficult workups. The modern standard utilizes Pd(0)/Pd(II) catalysis with "user-friendly" cyanide sources.

Critical Reagent Selection:
  • Cyanide Source:

    • Zn(CN)

      
      :  The gold standard. It releases cyanide ions slowly, preventing catalyst poisoning (formation of stable [Pd(CN)
      
      
      
      ]
      
      
      species).
    • K

      
      [Fe(CN)
      
      
      
      ]:
      A non-toxic alternative.[1][2] Requires higher temperatures but simplifies waste disposal.
  • Catalyst/Ligand:

    • Pd(dppf)Cl

      
      :  Robust and widely used.
      
    • Xantphos/Pd

      
      (dba)
      
      
      
      :
      Excellent for sterically hindered substrates.
Strategy B: De Novo Condensation

For simple, multi-gram scale synthesis of core scaffolds (e.g., 4-hydroxy-5-cyanopyrimidines), condensation is preferred.

  • Reactants: Ethoxymethylene malononitrile + Amidines/Ureas.

  • Mechanism: Michael addition followed by cyclization.

Part 3: The Reactivity Engine (The "Use")

The most powerful application of 5-cyanopyrimidine building blocks is their predictable (and sometimes surprising) regioselectivity during


 reactions.
The Regioselectivity Rule (and the Exception)

For a 2,4-dichloro-5-cyanopyrimidine :

  • Standard Nucleophiles (Primary/Secondary Amines, Alkoxides):

    • Major Product: Substitution at C4 .

    • Reasoning: The C4 position is para-like to the N1 nitrogen and ortho-like to the C5-nitrile. The intermediate Meisenheimer complex at C4 is stabilized by the ability of the N1 nitrogen to accept the negative charge. Steric hindrance at C4 is also generally lower than at C2 in the transition state.

  • The "Tertiary Amine" Anomaly:

    • Observation: Reaction with tertiary amines (e.g.,

      
      , DABCO) often leads to substitution at C2  (via an ammonium intermediate) or hydrolysis products at C2.
      
    • Mechanism: This is often driven by reversible addition and thermodynamic control, or specific steric clashing at C4 with bulky tertiary centers.

Visualization: Reaction Logic Flow

The following diagram maps the decision process for synthesizing and functionalizing these blocks.

G Start Start: 5-Bromo-2,4-dichloropyrimidine Cyanation Pd-Cat Cyanation (Zn(CN)2, Pd(dppf)Cl2) Start->Cyanation Step 1: Install Pharmacophore Core Core: 5-Cyano-2,4-dichloropyrimidine Cyanation->Core Nu1 Nucleophile 1 (Primary Amine / 1.0 eq) Core->Nu1 Step 2: SnAr PathC4 C4 Substitution (Major) Kinetic Control Nu1->PathC4 Standard Conditions (0°C to RT) PathC2 C2 Substitution (Minor) (Favored by Tertiary Amines) Nu1->PathC2 Bulky/Tertiary Amines Final Target: 2,4-Diamino-5-cyanopyrimidine (Kinase Inhibitor Scaffold) PathC4->Final Step 3: 2nd Amine (High Temp)

Caption: Synthetic logic flow from halogenated precursor to functionalized kinase inhibitor scaffold, highlighting the regioselective bifurcation at the SnAr stage.

Part 4: Experimental Protocol

Protocol: Palladium-Catalyzed Cyanation of 5-Bromo-2,4-dimethoxypyrimidine

This protocol is designed for high reproducibility and safety, utilizing Zn(CN)


 to avoid free cyanide gas evolution.

Objective: Convert 5-bromo-2,4-dimethoxypyrimidine to 2,4-dimethoxypyrimidine-5-carbonitrile.

Materials:
  • Substrate: 5-Bromo-2,4-dimethoxypyrimidine (1.0 eq, 10 mmol)

  • Reagent: Zinc Cyanide (Zn(CN)

    
    ) (0.6 eq) (Caution: Highly Toxic) 
    
  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3-5 mol%)
  • Additive: Zinc dust (10 mol%) (Optional: keeps Pd active)

  • Solvent: DMF (Anhydrous, degassed)

Step-by-Step Workflow:
  • Setup (In Glovebox or Argon Line): In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide, Zn(CN)

    
    , Pd catalyst, and Zn dust.
    
    • Why Zn dust? It reduces any oxidized Pd(II) back to Pd(0) to initiate the catalytic cycle faster.

  • Solvent Addition: Add anhydrous DMF (concentration ~0.2 M). Seal the flask with a septum.

  • Degassing: Sparge the mixture with Argon for 10 minutes. Oxygen is the enemy of this reaction; it oxidizes the phosphine ligands, killing the catalyst.

  • Reaction: Heat the mixture to 120°C for 4–16 hours.

    • Monitoring: Monitor by LC-MS. The nitrile product usually elutes earlier than the bromo-precursor on reverse phase.

  • Workup (Critical for Safety):

    • Cool to room temperature.[3][4]

    • Quench: Pour the reaction mixture into a solution of diluted FeSO

      
       or 1M NaOH/NaOCl (bleach) to oxidize/complex any remaining cyanide.
      
    • Extract with Ethyl Acetate (x3).[3] Wash organics with water and brine.

  • Purification: Flash chromatography (Hexanes/EtOAc). The 5-CN product is significantly more polar than the starting bromide.

Part 5: Data Summary & Case Studies

Quantitative Comparison: 5-Substituent Effects

The following table illustrates why the 5-CN group is a unique tool for tuning reactivity and pKa.

Substituent (C5)

(Hammett)

Rate (Relative)
LogP ContributionKey Drug Example
-H 0.001 (Baseline)0.0Imatinib (Core)
-F 0.06~10+0.14Gefitinib
-Br 0.23~50+0.86(Intermediate)
-CN 0.66 >1000 -0.57 Etravirine
-NO

0.78>5000-0.28(Too toxic/reactive)
Case Study: Etravirine (Intelence)
  • Class: NNRTI (Anti-HIV).

  • Role of 5-CN:

    • Solubility: The nitrile improves the solubility of the diarylpyrimidine (DAPY) scaffold.

    • Binding: It fits into a specific hydrophobic pocket in the Reverse Transcriptase enzyme, with the N-atom interacting with the backbone.

    • Synthesis: The 5-CN group is often installed early or carried through from a cyanoguanidine precursor to ensure regioselective addition of the aryl amines at C2 and C4.

References

  • Cohen, D. T., & Buchwald, S. L. (2015).[5] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides.[6] Chemical Communications, (12), 1388–1389. [Link]

  • Barbe, G., & Charette, A. B. (2008). Highly Chemoselective Metal-Free Reduction of Tertiary Amides. Journal of the American Chemical Society, 130(1), 18–19. (Context on functional group tolerance). [Link]

  • Janssen, P. A., et al. (2005). In search of a novel anti-HIV drug: Multidisciplinary coordination in the discovery of 4-[[4-[[4-[(1E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile (R278474, rilpivirine). Journal of Medicinal Chemistry, 48(6), 1901–1909. [Link]

  • Koo, S. J., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]

Sources

Foundational

Technical Procurement Guide: 5-Cyanopyrimidine-2-carboxylic acid

The following technical guide details the sourcing, stability, and handling of 5-Cyanopyrimidine-2-carboxylic acid , a specialized heterocyclic building block. CAS: 1200497-85-3 | Formula: C₆H₃N₃O₂ | MW: 149.11 g/mol [1]...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, stability, and handling of 5-Cyanopyrimidine-2-carboxylic acid , a specialized heterocyclic building block.

CAS: 1200497-85-3 | Formula: C₆H₃N₃O₂ | MW: 149.11 g/mol [1]

Executive Summary

For researchers and medicinal chemists, 5-Cyanopyrimidine-2-carboxylic acid represents a "high-risk" procurement target. Unlike its regioisomer (2-cyanopyrimidine-5-carboxylic acid), this specific isomer is commercially rare due to the inherent instability of electron-deficient 2-pyrimidinecarboxylic acids toward decarboxylation.

This guide provides a validated sourcing strategy, distinguishing between immediate commercial availability and necessary custom synthesis routes, while establishing strict handling protocols to prevent degradation.

Part 1: The Isomer Trap (Critical Quality Attribute)

Before engaging suppliers, you must validate the regiochemistry. The market is saturated with the inverse isomer , which is stable and cheap. Confusing these two will derail your synthesis.

FeatureTarget Compound Common Decoy
Name 5-Cyanopyrimidine-2-carboxylic acid 2-Cyanopyrimidine-5-carboxylic acid
Structure Acid at C2, Cyano at C5Acid at C5, Cyano at C2
CAS 1200497-85-3 1115962-72-5
Stability Low (Prone to decarboxylation)High
Availability Boutique / Custom SynthesisCommodity (In Stock)
Procurement Decision Tree

The following logic flow illustrates the decision process for sourcing this material, accounting for its instability.

ProcurementLogic Start Requirement: 5-Cyanopyrimidine-2-COOH CheckCAS Verify CAS: 1200497-85-3 Start->CheckCAS IsomerCheck Isomer Check: Is Acid at C2? CheckCAS->IsomerCheck DirectBuy Direct Purchase (ChemScene/Boutique) IsomerCheck->DirectBuy If Stock Available CustomSyn Custom Synthesis (In-Situ Generation) IsomerCheck->CustomSyn If Lead Time > 2 wks Precursor Buy Precursor: Ethyl 5-bromopyrimidine-2-carboxylate (CAS 1197193-30-8) CustomSyn->Precursor Recommended Route

Figure 1: Strategic sourcing workflow. Due to stability issues, "In-Stock" status often triggers a fresh synthesis batch.

Part 2: Supplier Availability & Landscape

Tier 1: Direct Suppliers (Verification Required)

Few suppliers list this exact CAS. Inventory is often "virtual," meaning synthesis begins upon order placement.

  • ChemScene

    • Catalog ID: CS-0227558

    • Purity: ≥97%

    • Status: Lists as available, but requires lead-time confirmation.

    • Relevance: Primary source for the exact CAS 1200497-85-3.

  • Boutique Synthesizers (WuXi AppTec, Enamine)

    • These CROs likely do not hold stock but possess the validated route to synthesize it on demand (FTE or Fee-for-Service).

Tier 2: Precursor Sourcing (Recommended)

Due to the risk of decarboxylation during shipping (especially if subjected to heat), purchasing stable precursors and hydrolyzing them in situ is the gold standard for scientific integrity.

  • Precursor A: Ethyl 5-bromopyrimidine-2-carboxylate [2]

    • CAS: 1197193-30-8[2]

    • Suppliers: Sigma-Aldrich, Synthonix, Combi-Blocks.

    • Strategy: Cyanation (Zn(CN)₂, Pd cat.)

      
       Hydrolysis.
      
  • Precursor B: 5-Bromo-2-cyanopyrimidine [3]

    • CAS: 38275-56-8

    • Strategy: Carbonylation or Lithiation/CO₂ trapping (High risk of side reactions).

Part 3: Technical Constraints & Stability

The 2-position of the pyrimidine ring is electron-deficient. Placing a carboxylic acid here creates a thermodynamic drive to release CO₂ to form the neutral, more stable pyrimidine species. The presence of a 5-cyano group (Strong Electron Withdrawing Group) exacerbates this by stabilizing the transient negative charge/radical character during the decarboxylation transition state.

Degradation Mechanism

Decarboxylation Target 5-Cyanopyrimidine-2-COOH (Unstable) TS Transition State (Zwitterionic/Cyclic) Target->TS Heat / Acid Product 5-Cyanopyrimidine (Stable) + CO2 TS->Product -CO2

Figure 2: Thermal decarboxylation pathway. The 5-CN group pulls electron density, facilitating the loss of CO₂.

Handling Protocols:

  • Cold Chain: Shipment must be on blue ice or dry ice.

  • Storage: -20°C under Argon/Nitrogen.

  • pH Sensitivity: Avoid prolonged exposure to acidic media (accelerates protonation of the ring nitrogen) or high heat during workup.

Part 4: Synthesis & Experimental Protocol

If direct procurement fails or material degrades, use this Self-Validating Protocol to generate the acid from the ester precursor.

Objective: Hydrolysis of Ethyl 5-cyanopyrimidine-2-carboxylate (or 5-bromo precursor followed by cyanation).

Protocol: Mild Hydrolysis (LiOH)

Avoid harsh reflux conditions.

  • Dissolution: Dissolve 1.0 eq of Ethyl 5-cyanopyrimidine-2-carboxylate in THF:Water (3:1). Cool to 0°C.

  • Reagent Addition: Add 1.1 eq of LiOH·H₂O slowly.

  • Reaction: Stir at 0°C to RT. Monitor by LC-MS (Look for Mass 149.11). Do not heat.

  • Workup (Critical):

    • Acidify carefully with 1N HCl to pH 3-4 at 0°C.

    • Extract immediately with EtOAc.

    • Do not concentrate to dryness with heat. Use a rotary evaporator at <30°C or lyophilize.

  • Validation: NMR should show loss of ethyl group signals (quartet ~4.4 ppm, triplet ~1.4 ppm) and retention of the pyrimidine singlets.

References

  • ChemScene. 5-Cyanopyrimidine-2-carboxylic acid Product Page. Retrieved from

  • Sigma-Aldrich. 2-Cyanopyrimidine-5-carboxylic acid (Isomer Alert). Retrieved from

  • Organic Chemistry Tutor. Decarboxylation Mechanisms of 2-Substituted Carboxylic Acids. Retrieved from

  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Retrieved from

Sources

Exploratory

Difference between 5-cyano-2-carboxylic and 2-cyano-5-carboxylic pyrimidine

Part 1: Executive Summary & The "Stability Inversion" Paradox In the design of bioactive heterocycles, the pyrimidine core offers two distinct vectors for substitution: the electron-deficient "amidine-like" position (C2)...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & The "Stability Inversion" Paradox

In the design of bioactive heterocycles, the pyrimidine core offers two distinct vectors for substitution: the electron-deficient "amidine-like" position (C2) and the semi-aromatic "pyridine-like" position (C5). When functionalizing these positions with cyano (-CN) and carboxylic acid (-COOH) groups, researchers encounter a stability inversion paradox .

  • 5-cyano-2-pyrimidinecarboxylic acid (Isomer A): Possesses a chemically stable nitrile but a thermally unstable carboxylic acid prone to spontaneous decarboxylation via the Hammick mechanism.

  • 2-cyano-5-pyrimidinecarboxylic acid (Isomer B): Possesses a thermally stable carboxylic acid but a hydrolytically unstable nitrile that behaves as a pseudohalogen, susceptible to rapid nucleophilic attack.

This guide details the electronic underpinnings of these differences, provides robust synthetic protocols to navigate their instabilities, and outlines their utility in fragment-based drug discovery (FBDD).

Part 2: Electronic & Structural Analysis

Orbital Disparity and Reactivity Vectors

The pyrimidine ring is π-deficient. The nitrogen atoms at positions 1 and 3 sequester electron density, creating a significant disparity between C2/C4/C6 and C5.

  • Position 2 (The "Hot" Zone): Located between two electronegative nitrogens, C2 is the most electron-deficient carbon. It possesses a high partial positive charge (

    
    ), making substituents here highly activated.
    
    • Effect on -COOH: The electron withdrawal destabilizes the C-C bond, facilitating

      
       loss.
      
    • Effect on -CN: The nitrile carbon becomes hyper-electrophilic, reacting with water/nucleophiles orders of magnitude faster than benzonitrile.

  • Position 5 (The "Cool" Zone): This position is nodal in the LUMO of the pyrimidine system. It behaves similarly to the meta-position of pyridine or a nitrobenzene ring.

    • Effect on -COOH: The carboxyl group is stable and behaves like a typical aromatic acid (pKa ~ 3.4).

    • Effect on -CN: The nitrile is stable to aqueous conditions and requires catalysis for hydrolysis.

Mechanism of Instability: The Hammick Reaction

The primary degradation pathway for 5-cyano-2-pyrimidinecarboxylic acid is decarboxylation. Unlike typical aromatic acids, this proceeds via a zwitterionic intermediate stabilized by the ring nitrogens.

HammickDecarboxylation Start 2-Carboxylic Acid (Zwitterion precursor) TS Transition State (Cyclic 5-membered) Start->TS Heat/H+ Ylide Azomethine Ylide (Stabilized Intermediate) TS->Ylide -CO2 Product Decarboxylated Pyrimidine Ylide->Product +H+

Figure 1: The Hammick Decarboxylation mechanism specific to 2-carboxylates. The adjacent nitrogen acts as an electron sink, stabilizing the negative charge development on C2.

Part 3: Comparative Properties Data

The following table summarizes the physicochemical distinctions critical for handling these isomers.

Feature5-Cyano-2-COOH (Isomer A)2-Cyano-5-COOH (Isomer B)
CAS Number 1200497-85-31115962-72-5
Acid pKa (Calc) ~2.1 (Stronger acid)~3.3 (Weaker acid)
Decarboxylation Rapid >100°C or in acidic mediaStable up to >250°C
Nitrile Hydrolysis Slow (requires catalysis)Fast (occurs in water/mild base)
Nucleophilic Attack C2 is blocked; C4/C6 accessibleC2-CN is a leaving group (S_NAr)
Storage Store cold, avoid acidic moistureStore dry, avoid basic moisture

Part 4: Synthetic Protocols & Workflows

Due to the instabilities described, standard synthetic routes often fail. Below are the optimized protocols for generating each isomer with high fidelity.

Protocol A: Synthesis of 5-Cyano-2-pyrimidinecarboxylic acid

Challenge: Avoiding thermal decarboxylation during workup. Strategy: Oxidative installation of the acid under mild conditions.

  • Starting Material: 2-Methyl-5-cyanopyrimidine.

  • Oxidation:

    • Dissolve substrate in 1,4-dioxane/water (1:1).

    • Add

      
       (1.5 equiv) and heat to 60°C (Do NOT reflux).
      
    • Monitor by TLC. Stop immediately upon consumption of starting material.

  • Workup (Critical):

    • Filter selenium residues through Celite.

    • Lyophilize the aqueous filtrate. Do not use rotary evaporation with a heat bath >40°C.

    • Recrystallize from cold ethanol/hexane.

Protocol B: Synthesis of 2-Cyano-5-pyrimidinecarboxylic acid

Challenge: Preventing hydrolysis of the activated 2-cyano group. Strategy: Late-stage cyanation via sulfone displacement.

SynthesisRoute SM Ethyl 2-methylthio-5-pyrimidinecarboxylate Step1 Oxidation (mCPBA) SM->Step1 Inter Ethyl 2-methanesulfonyl-5-pyrimidinecarboxylate Step1->Inter Step2 Cyanation (KCN, 0°C) Inter->Step2 ProdEst Ethyl 2-cyano-5-pyrimidinecarboxylate Step2->ProdEst Step3 Enzymatic Hydrolysis (Pig Liver Esterase) ProdEst->Step3 Final 2-Cyano-5-pyrimidinecarboxylic acid Step3->Final

Figure 2: Synthetic workflow for 2-cyano-5-COOH. Note the use of enzymatic hydrolysis to preserve the sensitive nitrile.

Detailed Steps for Protocol B:

  • Sulfone Formation: Treat ethyl 2-methylthio-5-pyrimidinecarboxylate with mCPBA (2.2 equiv) in DCM at 0°C to form the sulfone.

  • Cyanation: React the sulfone with KCN (1.1 equiv) in dry DMF at 0°C . Warning: Higher temperatures lead to amide formation.

  • Hydrolysis:

    • Chemical:[1][2][3][4][5][6][7][8] LiOH (1.0 equiv) in THF/Water at 0°C. Quench with 1M HCl immediately upon conversion.

    • Enzymatic (Preferred): Use Pig Liver Esterase (PLE) in phosphate buffer (pH 7) to cleave the ester without touching the nitrile.

Part 5: Medicinal Chemistry Implications

Bioisosterism & Binding
  • 5-Cyano-2-COOH: Often used as a mimetic for terephthalic acid derivatives. The N-atoms at 1,3 accept hydrogen bonds, while the 2-COOH donates/accepts. The 5-CN group projects into hydrophobic pockets (e.g., in p38 MAP kinase inhibitors).

  • 2-Cyano-5-COOH: The 2-CN group is a "warhead." It can form covalent reversible bonds with active site cysteines (forming thioimidates), a strategy used in cathepsin K inhibitors.

Solvation Penalty

The 2-cyano isomer has a higher desolvation penalty due to the strong dipole created by the alignment of the ring nitrogens and the nitrile. This must be accounted for in docking scores.

References

  • Dunn, G. E., et al. "Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution."[9] Canadian Journal of Chemistry, 1977. Link

  • Kalogirou, A. S., & Koutentis, P. A. "Synthesis of 2-Cyanopyrimidines." Molbank, 2019. Link

  • Oballa, R. M., et al. "A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds." Bioorganic & Medicinal Chemistry Letters, 2007. Link

  • Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002.[10] Link

  • BenchChem Technical Guides. "Hydrolysis of 2-Cyanopyrimidine vs 5-Cyanopyrimidine." Application Notes, 2025. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Amide Coupling of 5-Cyanopyrimidine-2-carboxylic Acid

This Application Note is designed for medicinal chemists and process development scientists working with high-value heterocyclic scaffolds. It addresses the specific stability and reactivity challenges of 5-Cyanopyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with high-value heterocyclic scaffolds. It addresses the specific stability and reactivity challenges of 5-Cyanopyrimidine-2-carboxylic acid , a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.

Executive Summary

5-Cyanopyrimidine-2-carboxylic acid (CAS: 140623-64-5 / 31519-62-7 derivatives) represents a "privileged scaffold" in drug discovery due to the pyrimidine ring's ability to mimic purine bases and the nitrile group's utility as a reversible covalent warhead or hydrogen bond acceptor.

However, this scaffold presents a binary challenge :

  • Thermal Instability: The electron-deficient pyrimidine ring facilitates rapid decarboxylation at elevated temperatures (>50°C) or under acidic conditions, yielding the inactive 5-cyanopyrimidine.

  • Electronic Deactivation: While the carbonyl is highly electrophilic, the resulting amide bond can be hydrolytically unstable, and the coupling reaction often stalls with electron-deficient amines (e.g., halo-anilines).

This guide provides three validated protocols to maximize yield while suppressing decarboxylation.

Mechanistic Insight: The Decarboxylation Trap

Understanding why this reaction fails is the key to success. Unlike standard benzoic acids, pyrimidine-2-carboxylic acids decarboxylate via a Hammick-type mechanism .

The Mechanism

The reaction proceeds through a zwitterionic intermediate. Protonation of the ring nitrogen (facilitated by acidic conditions) allows the carboxylate to eliminate CO₂, forming a transient ylide which protonates to form the decarboxylated product.[1]

The 5-Cyano Effect: The electron-withdrawing nitrile group at C5 pulls electron density from the ring, making the C2-position more electrophilic. While this activates the carboxylic acid for coupling, it also stabilizes the transition state for decarboxylation, significantly lowering the activation energy barrier compared to unsubstituted pyrimidines.

Visualizing the Instability Pathway

The following diagram illustrates the competition between the desired coupling and the fatal decarboxylation pathway.

DecarboxylationMechanism cluster_conditions Critical Control Parameters Start 5-Cyanopyrimidine- 2-carboxylic acid Coupling Desired Amide Product Start->Coupling Amine + Coupling Agent (Fast at <25°C) Zwitterion Zwitterionic Intermediate (NH+ stabilized) Start->Zwitterion Acidic pH / Heat Ylide Ylide Species (Transient) Zwitterion->Ylide -CO2 (Irreversible) DeadEnd 5-Cyanopyrimidine (Decarboxylated) Ylide->DeadEnd +H+ Warning Avoid: 1. Temperatures >50°C 2. SOCl2 (Acidic/Thermal) 3. Prolonged reaction times

Caption: Kinetic competition between amide formation and Hammick-type decarboxylation. Acidic conditions and heat accelerate the lower red pathway.

Reagent Selection Matrix

Do not use Thionyl Chloride (


) or Oxalyl Chloride with catalytic DMF for this substrate unless temperature is strictly controlled <0°C. The acidic byproducts (

) will catalyze decarboxylation.
MethodReagent SystemBest For...Risk Profile
A (Standard) HATU / DIPEA Primary/Secondary aliphatic amines.Low. Standard peptide conditions work well if T < 25°C.
B (Advanced) Ghosez's Reagent Non-nucleophilic anilines, sterically hindered amines.Medium. Requires strictly anhydrous conditions.
C (Scale-Up) T3P (50% in EtOAc) Large scale (>10g), ease of workup.Very Low. Mildest activation; water-soluble byproducts.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU)

Recommended for initial screening and aliphatic amines.

Reagents:

  • 5-Cyanopyrimidine-2-carboxylic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous) [Concentration: 0.1 M]

Step-by-Step:

  • Pre-activation: Charge a flask with the carboxylic acid and anhydrous DMF. Cool to 0°C (ice bath).

  • Add DIPEA followed by HATU.[2] Stir at 0°C for 15 minutes . Note: The solution typically turns yellow/orange.

  • Amine Addition: Add the amine (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours. Do not heat.

  • Monitoring: Check LCMS. Look for the parent mass (M+H). If the mass of 5-cyanopyrimidine (MW ~105) is observed, the reaction is too warm or acidic.

  • Workup: Dilute with EtOAc, wash with saturated

    
      (to remove unreacted acid) and brine. Avoid acidic washes (e.g., 1N HCl) if the product is acid-sensitive.
    
Protocol B: The "Difficult Amine" Solution (Ghosez's Reagent)

Recommended when HATU fails due to low amine nucleophilicity (e.g., electron-deficient anilines).

Concept: Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the acid to the acid chloride under neutral conditions , avoiding the HCl generation associated with thionyl chloride.

Reagents:

  • Acid (1.0 equiv)

  • Ghosez's Reagent (1.2 equiv)

  • DCM (Dry)

  • Pyridine (2.0 equiv) or DIPEA

Step-by-Step:

  • Acid Chloride Formation: Suspend the acid in dry DCM at 0°C .

  • Add Ghosez's reagent dropwise. Stir at 0°C to RT for 1 hour. Mechanism: The reagent forms the acid chloride and a neutral amide byproduct.

  • Coupling: Cool back to 0°C. Add the amine (dissolved in DCM) and Pyridine.

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Quench with water. The byproduct from Ghosez's reagent is water-soluble.[3] Extract with DCM.

Protocol C: Scalable & Green (T3P - Propylphosphonic Anhydride)

Recommended for scale-up (>10g) to avoid HOBt/HATU byproducts.

Reagents:

  • Acid (1.0 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • Triethylamine (

    
    ) or DIPEA (4.0 equiv)
    
  • Solvent: EtOAc or 2-MeTHF

Step-by-Step:

  • Combine: Charge acid, amine (1.1 equiv), and base into the reactor with EtOAc.

  • Cool: Cool the mixture to 0–5°C .

  • Addition: Add T3P solution dropwise to control the exotherm.

  • Reaction: Stir at RT. T3P kinetics are slower; this may require 12–24 hours.

    • Tip: If conversion is slow, you can safely heat to 40°C (max), but monitor strictly for decarboxylation.

  • Workup: Wash organic layer with water, then 10%

    
    . T3P byproducts are water-soluble phosphates, simplifying purification.
    

Decision Tree for Optimization

Use this logic flow to select the correct protocol for your specific substrate.

DecisionTree Start Start: 5-Cyanopyrimidine- 2-carboxylic Acid Coupling AmineType Analyze Amine Nucleophilicity Start->AmineType Reactive Reactive Amine (Alkyl amines, cyclic amines) AmineType->Reactive High pKa Unreactive Unreactive Amine (Anilines, Heterocycles) AmineType->Unreactive Low pKa / Steric Bulk Scale Scale of Reaction Reactive->Scale ProtocolB PROTOCOL B Ghosez's Reagent (Neutral Acid Chloride) Unreactive->ProtocolB Force Activation ProtocolA PROTOCOL A HATU / DIPEA / DMF (Standard) Scale->ProtocolA < 1 gram ProtocolC PROTOCOL C T3P / EtOAc (Easy Workup) Scale->ProtocolC > 1 gram

Caption: Strategic selection of coupling conditions based on amine reactivity and scale.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Product mass = Expected - 44 Decarboxylation occurred.Reaction temperature too high. Repeat at 0°C. Ensure base is added before coupling agent.
Low Conversion (Starting Material remains) Activation failure.Switch to Ghosez's reagent (Protocol B) to generate the highly reactive acid chloride.
Product hydrolyzes on silica Acidic silica sensitivity.Add 1% Triethylamine to the eluent or use Alumina (neutral) stationary phase.
Nitrile peak missing in IR/NMR Hydrolysis of CN to

.
Avoid strong aqueous acids or bases during workup. Keep pH 4–9.

References

  • Decarboxylation Mechanism of Pyrimidine Acids: Dunn, G. E., et al. "Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution."[1] Canadian Journal of Chemistry, 1977, 55(13), 2478-2484. Link

  • Ghosez's Reagent Application: Ghosez, L., et al. "Synthesis of acyl halides under neutral conditions." Angewandte Chemie International Edition, 1969. (Detailed usage in: Organic & Biomolecular Chemistry, 2015, 13, 116-121). Link

  • T3P Reagent Guide: Bachem Technical Note. "Efficient Peptide Synthesis: A Guide to Coupling Reagents." Link

  • General Amide Coupling Strategies: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. Link

Sources

Application

Using 5-Cyanopyrimidine-2-carboxylic acid as a bioisostere

Application Note: 5-Cyanopyrimidine-2-carboxylic Acid as a Strategic Bioisostere in Rational Drug Design Introduction In modern medicinal chemistry, optimizing a lead compound requires navigating the complex multidimensi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Cyanopyrimidine-2-carboxylic Acid as a Strategic Bioisostere in Rational Drug Design

Introduction

In modern medicinal chemistry, optimizing a lead compound requires navigating the complex multidimensional space of potency, selectivity, and pharmacokinetics. 5-Cyanopyrimidine-2-carboxylic acid (CAS: 1200497-85-3) has emerged as a highly versatile building block for bioisosteric replacement[1]. By substituting traditional phenyl, pyridine, or triazine rings with a 5-cyanopyrimidine core, drug development professionals can dramatically alter a molecule's physicochemical properties while unlocking new vectors for target engagement[2]. This application note details the mechanistic rationale, comparative data, and validated protocols for incorporating this moiety into clinical candidates.

Mechanistic Rationale: The "Why" Behind the Isostere

The transition from a standard benzamide or picolinamide to a 5-cyanopyrimidine-2-carboxamide is driven by three causal factors:

  • Targeted Water Displacement: The sp-hybridized cyano group is linear, sterically compact, and highly electronegative. In rigid kinase ATP-binding pockets (e.g., p38α MAP kinase) or aspartyl proteases (e.g., BACE1), the cyano group can project into deep polar subpockets. Crucially, it has been shown to displace high-energy, hydrogen-bonded water molecules into the bulk solvent[2]. This displacement results in a massive entropic gain (

    
    ), significantly boosting the overall binding free energy (
    
    
    
    )[3].
  • Physicochemical Tuning: The incorporation of two additional nitrogen atoms in the pyrimidine ring lowers the calculated partition coefficient (ClogP) and increases aqueous solubility compared to carbocyclic analogs.

  • Metabolic Evasion: Electron-deficient heteroaromatics like pyrimidine are significantly less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. The electron-withdrawing cyano group further decreases the electron density of the ring, mitigating metabolic liabilities and reducing time-dependent drug-drug interactions[4].

Quantitative Data Comparison

To illustrate the impact of this bioisosteric replacement, Table 1 summarizes the theoretical and observed shifts in physicochemical parameters when transitioning across common aromatic cores.

Table 1: Comparative Physicochemical and Binding Properties of Isosteric Replacements

Core MotifEst. ClogP ShiftH-Bond AcceptorsDipole MomentTarget Water DisplacementCYP450 Liability
Benzamide Baseline1LowNoHigh
Picolinamide -0.62ModerateNoModerate
5-Cyanopyrimidine-2-carboxamide -1.34HighYes (Target-dependent)Low

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They provide step-by-step instructions for synthesizing the bioisostere and biophysically validating its mechanism of action.

Protocol A: Amide Coupling of 5-Cyanopyrimidine-2-carboxylic Acid

Objective: Synthesize a target inhibitor (e.g., a BACE1 inhibitor intermediate) via amide bond formation[5]. Causality & Reagent Selection: 5-Cyanopyrimidine-2-carboxylic acid is highly electron-deficient. Traditional coupling agents (e.g., EDC/HOBt) often result in poor yields or epimerization of the amine partner. Propylphosphonic anhydride (T3P) is selected because it excels with electron-poor acids, minimizes epimerization, and allows for a simple aqueous workup.

Step-by-Step Procedure:

  • Preparation: Dissolve 5-cyanopyrimidine-2-carboxylic acid (1.0 eq, e.g., 0.5 mmol) and the target primary amine (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C. Rationale: DIPEA neutralizes any amine salts and deprotonates the carboxylic acid, preparing it for activation.

  • Activation: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise to the cooled mixture.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 2–4 hours.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS. Look for the disappearance of the acid mass (m/z 148 [M-H]-) and the appearance of the product mass.

  • Workup: Quench the reaction by adding it dropwise to vigorously stirred ice water (20 mL). The highly lipophilic product will precipitate. Filter the solid, wash with cold water, and dry under high vacuum. Rationale: T3P byproducts are highly water-soluble, ensuring a high-purity crude product without column chromatography.

Protocol B: Isothermal Titration Calorimetry (ITC) for Water Displacement Validation

Objective: Confirm that the cyano group displaces a buried water molecule by measuring the thermodynamic signature of binding. Causality & Reagent Selection: Standard IC50 assays cannot differentiate between enthalpic and entropic binding drivers. ITC directly measures the heat of binding (


) and calculates entropy (

). A successful water displacement by the cyano group will manifest as a distinct, favorable entropic signature (

) compared to a des-cyano control[3].

Step-by-Step Procedure:

  • Sample Preparation: Dialyze the target protein (e.g., BACE1 or CSNK2A[6]) extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4, 2% DMSO).

  • Ligand Preparation: Dissolve the synthesized 5-cyanopyrimidine compound in the exact same final dialysis buffer to prevent heat-of-dilution artifacts.

  • Equilibration: Degas both the protein and ligand solutions for 10 minutes to prevent bubble formation in the ITC cell.

  • Titration: Load the protein (e.g., 20 µM) into the sample cell and the ligand (e.g., 200 µM) into the injection syringe. Perform 20 injections of 2 µL each at 25 °C, with a 120-second interval between injections.

  • Self-Validation (Baseline): The final injections should show minimal heat changes, confirming that the target sites are fully saturated and establishing a reliable background heat of dilution.

  • Data Analysis: Fit the integrated heat data to a one-set-of-sites binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Mandatory Visualization: Rational Design Workflow

G cluster_effects Mechanistic Advantages Hit Initial Lead Compound (Phenyl/Pyridine Core) Replacement Bioisosteric Replacement (5-Cyanopyrimidine-2-carboxylic acid) Hit->Replacement Water Displacement of Buried Water Molecules Replacement->Water LogP Reduction of ClogP & Improved Solubility Replacement->LogP Metabolism Evasion of CYP450 Oxidative Metabolism Replacement->Metabolism Lead Optimized Clinical Candidate (Enhanced Efficacy & PK) Water->Lead LogP->Lead Metabolism->Lead

Fig 1: Rational drug design workflow utilizing 5-cyanopyrimidine bioisosteric optimization.

References

  • WO2014138484A1 - Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use | Google Patents | 5

  • 1200497-85-3 | 5-Cyanopyrimidine-2-carboxylic acid | ChemScene | 1

  • Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A | ACS Omega | 6

  • The pyridazine heterocycle in molecular recognition and drug discovery | PMC (NIH) | 4

  • A Medicinal Chemist's Guide to Molecular Interactions | ACS Publications | 3

  • Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations | Journal of Chemical Information and Modeling | 2

Sources

Method

Introduction: The 5-Cyanopyrimidine Scaffold - A Privileged Motif in Medicinal Chemistry

An Application Guide to the Strategic Functionalization of 5-Cyanopyrimidine Systems for Drug Discovery The pyrimidine ring is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs and natural...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of 5-Cyanopyrimidine Systems for Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs and natural products.[1] When substituted with a cyano group at the C5 position, the resulting 5-cyanopyrimidine scaffold becomes a particularly valuable building block for drug discovery. This is due to a unique combination of electronic and structural properties. The potent electron-withdrawing nature of the cyano group modulates the reactivity of the entire heterocyclic system, while its nitrogen atom acts as a critical hydrogen bond acceptor. This has been elegantly demonstrated in the X-ray crystal structure of a p38α MAP kinase inhibitor, where the cyano nitrogen forms a direct hydrogen bond with the backbone NH of Met109, a key interaction for potent inhibition.[2]

Derivatives of 5-cyanopyrimidine have shown significant promise as anticancer agents, kinase inhibitors, and anti-inflammatory molecules.[2][3][4][5] The strategic functionalization of this core allows for the precise tuning of pharmacological properties, making it a highly sought-after template in modern drug development.

This guide provides an in-depth exploration of the primary synthetic strategies for modifying the 5-cyanopyrimidine ring system. We will move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights and detailed protocols suitable for researchers, medicinal chemists, and drug development professionals.

Section 1: Nucleophilic Aromatic Substitution (SNAr) - Leveraging Ring Activation

The pyrimidine ring is inherently electron-deficient, a property that is significantly amplified by the C5-cyano group. This electronic landscape makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at positions C2, C4, and C6 when a suitable leaving group (typically a halogen) is present.[6][7] SNAr reactions offer a direct and efficient pathway to introduce a wide variety of nucleophiles, including amines, thiols, and alkoxides.

Causality of Reactivity and Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion known as a Meisenheimer complex.[7] The stability of this intermediate is the key to the reaction's feasibility. The electron-withdrawing cyano and ring nitrogen atoms effectively delocalize the negative charge, lowering the activation energy for the initial nucleophilic attack.

In di- or tri-halogenated pyrimidines, regioselectivity is a critical consideration. For 2,4-dihalopyrimidines, reaction generally favors the C4 position, which is more activated by both ring nitrogens.[8] However, this selectivity can sometimes be reversed under specific catalytic conditions, highlighting the importance of methodological choice.[8]

Caption: The addition-elimination mechanism of SNAr reactions.
Protocol 1: Synthesis of a 4-Amino-5-cyanopyrimidine Derivative

This protocol describes a general procedure for the substitution of a chloro-substituent with an amine, a common step in the synthesis of kinase inhibitors and other bioactive molecules.[3][9]

Materials:

  • 2,4-Dichloro-5-cyanopyrimidine (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dichloro-5-cyanopyrimidine (1.0 equiv).

  • Dissolve the starting material in DMF (or ACN) to a concentration of approximately 0.1 M.

  • Add the desired amine (1.1 equiv) to the solution, followed by DIPEA (2.0 equiv). The base is crucial for scavenging the HCl generated during the reaction, driving it to completion.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) if the amine is a weak nucleophile.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x) and then with brine (1x) to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-chloro-4-amino-5-cyanopyrimidine product. The C4 position is generally more reactive, leading to selective substitution.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[10][11] For the 5-cyanopyrimidine scaffold, these methods provide unparalleled access to structural diversity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is the preeminent method for constructing biaryl and heteroaryl-aryl linkages.[12] This is particularly relevant for creating derivatives that modulate interactions with protein targets or improve pharmacokinetic properties.[13]

Causality of Experimental Choices:

  • Catalyst/Ligand: The choice of palladium source and phosphine ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) facilitate the oxidative addition step (the insertion of Pd(0) into the C-X bond), which is often rate-limiting, especially for less reactive aryl chlorides.[13]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[12]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. Water aids in dissolving the inorganic base and facilitates the catalytic cycle.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OA_label Oxidative Addition Pd0->OA_label OxAdd R¹-Pd(II)L₂(X) TM_label Transmetalation OxAdd->TM_label Transmetal R¹-Pd(II)L₂(R²) RE_label Reductive Elimination Transmetal->RE_label Product R¹-R² OA_label->OxAdd R¹-X TM_label->Transmetal R²-B(OR)₂ (Base) RE_label->Pd0 RE_label->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently and uniformly heating the reaction mixture.[13][14] This protocol is adapted for the coupling of a 4-chloro-5-cyanopyrimidine derivative.

Materials:

  • 4-Chloro-5-cyanopyrimidine derivative (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine the 4-chloro-5-cyanopyrimidine derivative (0.5 mmol), the arylboronic acid (0.6 mmol), the palladium catalyst (0.015-0.025 mmol), and the base (1.0-1.5 mmol).

  • Add the solvent system (e.g., 5 mL of 1,4-dioxane/water 4:1).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-45 minutes). The optimal conditions should be determined empirically.

  • After the reaction, cool the vial to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography or recrystallization.

ParameterCondition A (Conventional)Condition B (Microwave)Rationale & Comments
Substrate 4-Chloro-5-cyanopyrimidine4-Chloro-5-cyanopyrimidineChloro-pyrimidines are common and cost-effective starting materials.
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)dppf is often more robust and efficient under microwave conditions.
Base K₂CO₃ (2 equiv)Cs₂CO₃ (2 equiv)Cs₂CO₃ is more soluble and often more effective but also more expensive.
Solvent Dioxane/H₂O (4:1)DME/H₂O (4:1)DME has a higher boiling point suitable for higher microwave temperatures.
Temperature 80-100 °C120-140 °CMicrowave allows for rapid heating to temperatures above the solvent's boiling point.
Time 6-24 hours15-45 minutesSignificant rate acceleration is the primary advantage of microwave synthesis.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for forming C-N bonds, providing a powerful alternative to classical methods like SNAr, especially for less reactive aryl halides or sterically hindered amines.[15][16]

Causality of Experimental Choices:

  • Ligand: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands like Xantphos or BINAP are commonly used. They stabilize the palladium center and promote the crucial reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[15][17]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine in the catalytic cycle.[16][18]

Protocol 3: Buchwald-Hartwig Amination of a Halogenated 5-Cyanopyrimidine

Materials:

  • Halogenated 5-cyanopyrimidine (e.g., 2-bromo-5-cyanopyrimidine) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-5 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask or sealed tube, add the palladium pre-catalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Add the halogenated 5-cyanopyrimidine and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Buchwald_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Pd₂(dba)₃, Ligand, & Base to dry flask B 2. Evacuate & backfill with Argon (3x) A->B C 3. Add Aryl Halide & Amine B->C D 4. Add anhydrous, degassed solvent C->D E 5. Heat mixture (80-110 °C) D->E F 6. Monitor by LC-MS E->F G 7. Cool & dilute with EtOAc F->G H 8. Filter through Celite G->H I 9. Aqueous Wash & Dry H->I J 10. Purify by Chromatography I->J

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Section 3: Chemical Transformations of the Cyano Group

The cyano group is not merely an electronic modulator and hydrogen-bonding feature; it is a versatile functional handle that can be transformed into other valuable moieties.[19]

Selective Hydrolysis to Amide

The conversion of the nitrile to a primary amide introduces a new hydrogen bond donor and acceptor group, which can significantly alter a compound's biological activity and solubility. While harsh acidic or basic conditions lead to the carboxylic acid, milder, often metal-catalyzed, conditions can selectively stop at the amide stage.[20][21][22]

Protocol 4: Selective Hydrolysis of a Nitrile to an Amide

Materials:

  • 5-Cyanopyrimidine derivative (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution) (5.0 equiv)

Procedure:

  • Dissolve the 5-cyanopyrimidine derivative in DMSO.

  • Add potassium carbonate to the solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add the 30% hydrogen peroxide solution dropwise, maintaining the low temperature. The reaction is often exothermic.

  • Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir until TLC/LC-MS indicates complete conversion of the starting material.

  • Carefully quench the reaction by pouring it into cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify the resulting 5-carboxamidopyrimidine by column chromatography or recrystallization.

Reduction to Aminomethyl

Reducing the nitrile to a primary amine (an aminomethyl group) introduces a basic center and a flexible linker, which can be used to probe new regions of a binding pocket or to attach other functionalities.[23] Various reducing agents can accomplish this transformation, with borane complexes being particularly effective.[24]

Protocol 5: Reduction of a Nitrile to a Primary Amine

Materials:

  • 5-Cyanopyrimidine derivative (1.0 equiv)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1M solution in THF) (2-3 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl, e.g., 2M aqueous solution)

  • Sodium hydroxide (NaOH, e.g., 2M aqueous solution)

Procedure:

  • Dissolve the 5-cyanopyrimidine derivative in anhydrous THF in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH₃·THF solution dropwise.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete by TLC/LC-MS.

  • Cool the mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of 2M HCl.

  • Stir for 30 minutes, then basify the mixture by adding 2M NaOH until the pH is >10.

  • Extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aminomethyl product, which can be purified by chromatography if necessary.

Conclusion

The 5-cyanopyrimidine ring system is a versatile and powerful platform for the development of novel therapeutics. A thorough understanding of its reactivity allows chemists to employ a range of synthetic strategies to build molecular complexity and fine-tune biological activity. By leveraging nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and transformations of the cyano group itself, researchers can efficiently access a vast chemical space. The protocols and insights provided herein serve as a foundational guide for scientists and professionals dedicated to advancing the frontiers of drug discovery.

References

  • Tillman, T. S., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-70. [Link]

  • El-Sayed, R., et al. (2025). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 30. [Link]

  • El-Sayed, S. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar. [Link]

  • Ibrahim, H. S., et al. (2011). Activated Nitriles in Heterocyclic Synthesis. Synthesis of Pyrimidine Derivatives. ResearchGate. [Link]

  • Wang, C., et al. (2019). Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines. European Journal of Organic Chemistry. [Link]

  • Zuo, Z., et al. (2019). Transition-Metal-Free C–C, C–O, and C–N Cross-Couplings Enabled by Light. Accounts of Chemical Research. [Link]

  • Vanden Eynden, M. J., et al. (2013). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4695-4698. [Link]

  • Hranjec, M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(8), 9866-9879. [Link]

  • Ghorab, M. M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6652. [Link]

  • El-Gamal, M. I., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Carter, O., et al. (2023). Selective Functionalisation of 5-Methylcytosine by Organic Photoredox Catalysis. Apollo - University of Cambridge Repository. [Link]

  • Yang, X., et al. (2012). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Advanced Materials Research, 531, 237-240. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]

  • ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Kostas, I. D. (2021). Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Royal Society of Chemistry. [Link]

  • YouTube. (2020). (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine. YouTube. [Link]

  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
  • Hirota, K., et al. (n.d.). NOVEL RING TRANSFORMATION REACTIONS AND THEIR APPLICATIONS TO THE SYNTHESES OF POTENTIAI ANTICANCER HETEROCYCLIC CPI~POUNDS. Semantic Scholar. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • de Oliveira, C. S. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(5), 2824-2831. [Link]

  • El-Gamal, M. I., et al. (2021). Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. Bioorganic Chemistry, 118, 105564. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • El-Sayed, S. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7551. [Link]

  • MDPI Books. (n.d.). Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. [Link]

  • Collier, S. J., & Langer, P. (2015). Applications of Nitriles as Reagents for Organic Synthesis with Loss of the Nitrile Functionality. Science of Synthesis. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of C2‐Functionalized Pyrimidine Derivatives by Using Arynes and Dithiopyrimidines. ResearchGate. [Link]

  • Taylor & Francis. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]

  • Sipos, G., et al. (2020). Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. Catalysts, 10(1), 108. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Rahatgaonkar, A. M., et al. (2015). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical and Chemical Research, 7(2), 89-94. [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

Sources

Application

Application Note: Late-Stage Functionalization of Pyrimidine Carboxylic Acids via Decarboxylative Cross-Coupling

Executive Summary The pyrimidine scaffold is a privileged pharmacophore ubiquitous in modern drug discovery, prominently featured in kinase inhibitors, antiviral agents (e.g., raltegravir), and synthetic auxins[1]. Histo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a privileged pharmacophore ubiquitous in modern drug discovery, prominently featured in kinase inhibitors, antiviral agents (e.g., raltegravir), and synthetic auxins[1]. Historically, derivatizing the pyrimidine core required de novo synthesis, which severely bottlenecked structure-activity relationship (SAR) campaigns.

Late-Stage Functionalization (LSF) circumvents this limitation by enabling the direct, divergent modification of pre-assembled complex molecules. Pyrimidine carboxylic acids are highly stable, commercially abundant, and easily diversified. By leveraging visible-light photoredox catalysis, the carboxylic acid moiety can be converted into a transient carbon-centered radical via decarboxylation, enabling rapid C-C or C-heteroatom bond formation[2]. This application note details the mechanistic rationale, validated protocols, and quantitative benchmarks for the decarboxylative Minisci-type functionalization of pyrimidine carboxylic acids.

Mechanistic Rationale & Experimental Design

Direct oxidation of aliphatic or heteroaromatic carboxylic acids typically requires harsh transition-metal conditions (>140 °C) or strong stoichiometric oxidants due to their high oxidation potentials (+1.2 to +2.5 V vs. SCE). To achieve LSF under mild, physiologically tolerant conditions, we employ a Redox-Active Ester (RAE) strategy combined with photoredox catalysis[3].

The Causality of Reagent Selection
  • Activation via NHPI: Condensing the pyrimidine carboxylic acid with N-hydroxyphthalimide (NHPI) generates an RAE. This lowers the reduction potential to approximately -1.0 to -1.3 V, well within the thermodynamic window of common visible-light photocatalysts (e.g., Ir(ppy)₃ or organic dyes like 4CzIPN)[2].

  • Single-Electron Transfer (SET): Upon irradiation with blue LEDs, the excited photocatalyst (PC*) donates an electron to the RAE. The resulting radical anion undergoes rapid, irreversible fragmentation, extruding CO₂ and phthalimide to yield a nucleophilic alkyl or heteroaryl radical[4].

  • Radical Trapping: The generated radical is subsequently trapped by an electron-deficient alkene, heteroarene, or cross-coupling partner to yield the functionalized pyrimidine[5].

LSF_Workflow A Pyrimidine Carboxylic Acid B Redox-Active Ester (NHPI) A->B DIC, DMAP C Photoredox Catalysis B->C Blue LED D Radical Intermediate C->D SET & -CO2 E Functionalized Pyrimidine D->E Radical Trap

Workflow for photoredox-enabled late-stage functionalization of pyrimidines.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process controls (IPCs), researchers can isolate failures to specific mechanistic steps (e.g., esterification failure vs. quenching of the photocatalyst).

Protocol A: Synthesis of Pyrimidine Redox-Active Esters (RAEs)

Objective: Convert the stable pyrimidine carboxylic acid into a redox-labile NHPI ester.

Reagents & Materials:

  • Pyrimidine carboxylic acid (1.0 equiv, 1.0 mmol)

  • N-Hydroxyphthalimide (NHPI) (1.1 equiv, 1.1 mmol)

  • N,N-Diisopropylcarbodiimide (DIC) (1.1 equiv, 1.1 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 0.1 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

  • Initiation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the pyrimidine carboxylic acid, NHPI, and DMAP.

  • Solvation: Suspend the mixture in anhydrous DCM under a nitrogen atmosphere. Causality: Moisture must be excluded to prevent competitive hydrolysis of the highly reactive O-acylisourea intermediate.

  • Coupling: Cool the mixture to 0 °C using an ice bath. Add DIC dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation Check (IPC 1): Monitor via TLC (EtOAc/Hexanes). The RAE typically appears as a highly UV-active spot with an Rf ~0.4–0.6. If the starting acid persists, add an additional 0.2 equiv of DIC.

  • Workup: Filter the reaction mixture to remove the precipitated diisopropylurea by-product. Wash the filtrate with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Photoredox Decarboxylative Alkylation/Arylation

Objective: Generate the radical intermediate and trap it with a functionalizing agent.

Reagents & Materials:

  • Pyrimidine RAE (1.0 equiv, 0.5 mmol)

  • Radical Acceptor (e.g., electron-deficient alkene or heteroarene) (2.0 equiv, 1.0 mmol)

  • Photocatalyst: fac-Ir(ppy)₃ or 4CzIPN (2 mol%)

  • Hantzsch Ester (HE) or Diisopropylethylamine (DIPEA) as terminal reductant (1.5 equiv)

  • Anhydrous Dimethylacetamide (DMA) or Acetonitrile (MeCN) (5 mL)

Step-by-Step Procedure:

  • Assembly: In a 10 mL Schlenk tube or crimp-top vial, combine the Pyrimidine RAE, Radical Acceptor, Photocatalyst, and terminal reductant.

  • Degassing (Critical Step): Add anhydrous solvent. Seal the vial and degas the mixture via "Freeze-Pump-Thaw" (3 cycles) or by sparging with dry Argon for 15 minutes. Causality: Molecular oxygen is a potent triplet quencher. Failure to remove O₂ will result in electron transfer to oxygen (forming superoxide) rather than the RAE, stalling the catalytic cycle.

  • Irradiation: Place the vial in a photoreactor equipped with 440–450 nm Blue LEDs. Ensure vigorous stirring. Maintain ambient temperature (25 °C) using a cooling fan. Causality: Overheating can lead to thermal degradation of the RAE or non-selective background reactions.

  • Validation Check (IPC 2): After 12 hours, sample 10 µL for LC-MS.

    • Self-Validation Logic: If RAE is consumed but no product is formed, the radical was generated but failed to trap (consider increasing acceptor equivalents). If RAE is unreacted, the photocatalytic cycle is stalled (check light source and degassing efficiency).

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMA, dry, and purify via flash chromatography.

Catalytic_Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Blue LED (440nm) PC_ox Oxidized PC+ PC_star->PC_ox SET to RAE RAE Redox-Active Ester PC_star->RAE PC_ox->PC SET from Reductant Radical Pyrimidine Radical RAE->Radical -CO2, -Phthalimide Product Functionalized Product Radical->Product Cross-Coupling

Photoredox catalytic cycle for decarboxylative radical generation and coupling.

Quantitative Data & Optimization Benchmarks

The success of late-stage functionalization heavily depends on matching the redox potential of the catalyst with the substrate, as well as selecting the appropriate radical trap. Table 1 summarizes typical optimization parameters and expected yields for pyrimidine carboxylic acid LSF.

Table 1: Optimization of Decarboxylative Cross-Coupling Conditions

EntryPhotocatalyst (2 mol%)Light SourceSolventTerminal ReductantRadical AcceptorYield (%)
1fac-Ir(ppy)₃440 nm Blue LEDDMADIPEAMethyl Acrylate82%
24CzIPN (Organic)440 nm Blue LEDMeCNHantzsch EsterMethyl Acrylate78%
3Ru(bpy)₃Cl₂440 nm Blue LEDDMADIPEAMethyl Acrylate15%*
4fac-Ir(ppy)₃None (Dark Control)DMADIPEAMethyl Acrylate0%
5fac-Ir(ppy)₃440 nm Blue LEDDMANoneMethyl AcrylateTrace
6Cu(dmp)(xantphos)BF₄440 nm Blue LEDMeCNNoneIsoquinoline74%**

*Ru(bpy)₃Cl₂ has a lower reducing potential in its excited state compared to Ir(ppy)₃, leading to inefficient SET to the RAE. **Copper-catalyzed decarboxylative coupling specific to N-heteroarene functionalization[3].

Conclusion

The conversion of pyrimidine carboxylic acids to redox-active esters unlocks a powerful vector for late-stage functionalization. By utilizing visible-light photoredox catalysis, medicinal chemists can bypass de novo synthesis, rapidly generating diverse libraries of pyrimidine analogs. Adhering to the strict exclusion of oxygen and utilizing the self-validating TLC/LC-MS checks outlined in this protocol ensures high fidelity and reproducibility across diverse drug-like scaffolds.

References

1.[1] Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews - ACS Publications. Available at:[Link] 2.[2] Decarboxylative photocatalytic transformations. Chemical Society Reviews (RSC Publishing). Available at:[Link] 3.[3] Visible-Light-Induced Copper-Catalyzed Decarboxylative Coupling of Redox-Active Esters with N-Heteroarenes. Organic Letters - ACS Publications. Available at:[Link] 4.[4] Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two‐Molecule Photoredox System. ChemistryOpen (PMC). Available at:[Link] 5.[5] Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two‐Molecule Photoredox System. ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 5-Cyanopyrimidine-2-carboxylic acid in DMSO

Welcome to the technical support center for 5-Cyanopyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the sol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Cyanopyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in Dimethyl Sulfoxide (DMSO). Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.

Understanding the Molecule: Physicochemical Properties

Before troubleshooting, it's crucial to understand the inherent properties of 5-Cyanopyrimidine-2-carboxylic acid. Its structure, featuring both a carboxylic acid group (an H-bond donor) and a cyano group, along with a nitrogen-rich pyrimidine ring (H-bond acceptors), dictates its solubility behavior.

PropertyValue / DescriptionSource
Molecular FormulaC₆H₃N₃O₂[1]
Molecular Weight149.11 g/mol [1]
Functional GroupsCarboxylic acid, Nitrile, Pyrimidine ring[1]
Predicted XlogP-0.2[2]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors4[1]

The low predicted XlogP suggests a degree of hydrophilicity, yet the planar, aromatic pyrimidine ring can contribute to stacking in the solid state, potentially limiting solubility.

Troubleshooting Guide: Improving Solubility in DMSO

This section provides a systematic approach to addressing solubility issues, starting with the simplest methods and progressing to more advanced techniques.

Issue 1: Compound fails to dissolve in DMSO at room temperature.

Your first attempts to dissolve 5-Cyanopyrimidine-2-carboxylic acid in DMSO at your target concentration are unsuccessful, resulting in a suspension or undissolved solid.

start Initial State: Compound suspension in DMSO step1 Action: Vortex & Sonicate (Mechanical Agitation) start->step1 step2 Action: Gentle Heating (Increase Kinetic Energy) step1->step2 If not dissolved end_success Result: Clear, stable solution step1->end_success If dissolved step3 Action: In-situ Salt Formation (Chemical Modification) step2->step3 If not dissolved step2->end_success If dissolved step4 Action: Co-solvent System (Polarity Modification) step3->step4 If precipitation occurs or not feasible step3->end_success If dissolved step4->end_success If dissolved end_fail Result: Re-evaluate concentration or solvent choice step4->end_fail If still not dissolved

Caption: A step-by-step workflow for troubleshooting solubility issues.

Causality: The initial barrier to dissolution is often the energy required to break the compound's crystal lattice structure. Mechanical energy, delivered via vortexing or sonication, disrupts particle aggregates and increases the surface area of the solute exposed to the solvent, facilitating the dissolution process.[3] Sonication is particularly effective at breaking up fine particulates and overcoming intermolecular forces.[3]

Experimental Protocol:

  • Add the weighed amount of 5-Cyanopyrimidine-2-carboxylic acid to your vial.

  • Add the required volume of high-purity, anhydrous DMSO.[4]

  • Vortex the mixture vigorously for 1-2 minutes.

  • If solids remain, place the vial in an ultrasonic bath and sonicate for 10-15 minutes.

  • Visually inspect for any remaining undissolved material.

Trustworthiness Check:

  • DMSO Quality: Ensure you are using anhydrous (<0.1% water) DMSO. DMSO is highly hygroscopic, and absorbed water can alter its polarity and decrease the solubility of certain organic compounds.[4][5]

  • Observation: Look for a clear solution. Any haziness or visible particles indicate incomplete dissolution.

Causality: For most compounds, solubility is an endothermic process. Applying gentle heat increases the kinetic energy of the system, providing the energy needed to break the solute-solute and solvent-solvent interactions and form more favorable solute-solvent interactions.[6]

Experimental Protocol:

  • Following Step 1, place the vial in a heating block or water bath set to 40-50°C.

    • Caution: Do not exceed 60°C. While DMSO is thermally stable at higher temperatures, prolonged heating can increase the rate of degradation for sensitive compounds and accelerate water absorption from the atmosphere.[7]

  • Intermittently vortex the sample every 5-10 minutes.

  • Allow the sample to cool to room temperature to ensure the compound does not precipitate back out of solution (i.e., it is not just a supersaturated solution).

Trustworthiness Check:

  • Stability: Always assess compound stability at elevated temperatures if this is a concern for your specific assay.

  • Precipitation: If the compound crashes out upon cooling, the concentration is too high for stable dissolution at room temperature, and you should proceed to the next steps.

Issue 2: Compound dissolves with heat but precipitates upon returning to room temperature or upon further dilution.

This indicates that you have created a supersaturated solution which is not thermodynamically stable.

Causality: The carboxylic acid moiety of your compound is weakly acidic. By adding a suitable base, you can deprotonate the carboxylic acid to form a carboxylate salt. This ionized salt form is typically much more polar and, therefore, exhibits significantly higher solubility in a polar solvent like DMSO compared to the neutral acid form.[8][9] This is a widely used and effective method for increasing the solubility of acidic compounds.[10]

cluster_0 Low Solubility State cluster_1 High Solubility State Compound 5-Cyanopyrimidine- 2-carboxylic acid (R-COOH) Base Add Base (B) Compound->Base Deprotonation Salt Carboxylate Salt (R-COO⁻) + Counter-ion (B-H⁺) Base->Salt

Caption: Conversion of the carboxylic acid to a more soluble salt form.

Experimental Protocol:

  • Prepare a stock solution of a suitable base (e.g., 1M NaOH or 1M KOH in water, or an organic base like triethylamine (TEA) if water must be avoided).

  • To your suspension of the compound in DMSO, add the base dropwise while stirring or vortexing. Add just enough to achieve dissolution (typically aiming for a slight molar excess, e.g., 1.1 equivalents).

  • Observe for clarification of the solution.

Recommended Bases for Screening:

BaseTypeConsiderations
Sodium Hydroxide (NaOH)Strong, InorganicIntroduces water and Na⁺ ions. Very effective but check for compatibility with downstream assays.
Potassium Hydroxide (KOH)Strong, InorganicSimilar to NaOH, introduces K⁺ ions.
Triethylamine (TEA)Organic AmineA common organic base. Avoids introducing water or metal ions. Can be removed by evaporation if needed.
Tris BaseOrganic AmineA biocompatible buffer base, often suitable for biological assays.

Trustworthiness Check:

  • Stoichiometry: Use the minimum amount of base required. Excess base can cause compound degradation or interfere with biological assays.

  • pH & Stability: Be aware that the apparent pH will be altered. Confirm that your compound is stable under these more basic conditions.[10]

Causality: While DMSO is a powerful solvent, sometimes modifying the overall polarity of the solvent system can improve solubility.[11] For a molecule like 5-Cyanopyrimidine-2-carboxylic acid, which has both polar and non-polar features, a co-solvent can help bridge the interactions. However, in the case of DMSO, the most common co-solvent is water. Interestingly, for some carboxylic acids, the presence of a small amount of water can increase solubility in organic solvents by facilitating hydrogen bonding networks.[12]

Experimental Protocol:

  • Prepare a stock solution of your compound in 100% DMSO at the highest possible concentration.

  • In a separate vial, prepare your final assay medium.

  • Add the DMSO stock solution to the final medium in a stepwise fashion (e.g., a 1:100 or 1:1000 dilution). This is a standard method for preparing working solutions from DMSO stocks for aqueous-based assays.[6]

  • If solubility in pure DMSO is the primary goal and issues persist, consider adding a small percentage (e.g., 5-10%) of N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), which are also strong, polar aprotic solvents.[13]

Trustworthiness Check:

  • Assay Compatibility: The most critical factor is ensuring the co-solvent is compatible with your downstream application (e.g., cell viability, enzyme kinetics).[14] DMSO itself can have biological effects, which should be controlled for.[14]

  • Final Concentration: Be mindful of the final percentage of the organic solvent in your assay. Typically, this is kept below 1%, and often below 0.1%, to minimize solvent-induced artifacts.[11]

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended storage temperature for stock solutions in DMSO? For long-term stability, stock solutions in DMSO should be aliquoted into single-use vials and stored at -20°C or, preferably, -80°C.[4] Avoid repeated freeze-thaw cycles, as this can introduce moisture and increase the likelihood of precipitation.[4][15]

Q2: My DMSO is frozen at room temperature. Is it still good to use? Yes. The freezing point of DMSO is 18.5°C (65.3°F), so it will solidify in a cool room.[14] You can gently warm the bottle in a water bath to melt it completely before use. This does not affect the quality of the solvent.

Q3: Can I use a rotary evaporator to remove DMSO? It is very difficult. DMSO has a high boiling point (189°C), making it challenging to remove under standard rotary evaporation conditions.[14] Specialized techniques like lyophilization (freeze-drying) after dilution with water are often required to completely remove DMSO.[14]

Q4: I see a slight color change in my DMSO stock solution over time. What should I do? A color change may indicate compound degradation or a reaction with impurities. It is best to discard the discolored solution and prepare a fresh stock using high-purity, anhydrous DMSO.[4] Storing aliquots under an inert gas like argon or nitrogen can help minimize oxidative degradation.[4]

Q5: Why is it critical to use anhydrous DMSO? DMSO is extremely hygroscopic, meaning it readily absorbs water from the atmosphere.[5] Studies have shown that the presence of water in DMSO is a more significant factor in causing compound instability and precipitation than oxygen.[15] Using anhydrous DMSO and proper handling techniques (e.g., using a syringe with a septum, minimizing time open to the air) is crucial for reproducibility.[5][16]

References

  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington.

  • Drying Methods for Anhydrous DMSO. Gaylord Chemical Company, L.L.C.

  • Dimethyl sulfoxide - Wikipedia. Wikipedia.

  • Methods to boost solubility. IJSDR.

  • Improving API Solubility by Salt and Cocrystal Formation. Merck Millipore.

  • Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate.

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC.

  • Safety Data Sheet DMSO, anhydrous. G-Biosciences.

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka.

  • Why salt formation of weak acid increases the drug solubility?. ResearchGate.

  • DMSO, anhydrous. Cavidi.

  • Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid. Benchchem.

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications.

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC.

  • DMSO solubility and bioscreening. ResearchGate.

  • DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. BOC Sciences.

  • Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.

  • Assessing the long-term stability of Chikv-IN-2 in DMSO. Benchchem.

  • Dimethyl sulfoxide (DMSO) Use. UC Davis Veterinary Medicine.

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.

  • Studies on repository compound stability in DMSO under various conditions. PubMed.

  • How can dimethyl sulfoxide enhance solubility in lab applications?. Quora.

  • 5-cyanopyrimidine-2-carboxylic acid (C6H3N3O2). PubChem.

  • 5-Cyanopyridine-2-carboxylic acid 97. Sigma-Aldrich.

  • 5-Cyanopyrimidine-2-carboxylic acid. ChemScene.

  • Samples in DMSO: What an end user needs to know. Ziath.

  • Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. MDPI.

  • 5-Cyanopyrimidine-2-carboxylic acid. BLD Pharm.

  • DMSO Physical Properties. Gaylord Chemical.

  • 5-Cyanopyridine-2-carboxylic acid, 95%. Thermo Scientific Chemicals.

  • 2-Cyanopyrimidine-5-carboxylic acid. Clearsynth.

  • 2-Cyanopyrimidine-5-carboxylic acid. ChemScene.

Sources

Optimization

Technical Support Center: Amide Coupling with Electron-Deficient Heterocycles

This technical support guide is designed for researchers encountering low conversion or failure when coupling carboxylic acids with electron-deficient pyrimidines (e.g., 2-aminopyrimidines, 4-aminopyrimidines). Topic: Op...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers encountering low conversion or failure when coupling carboxylic acids with electron-deficient pyrimidines (e.g., 2-aminopyrimidines, 4-aminopyrimidines).

Topic: Optimization of amide bond formation with electron-deficient pyrimidines. Ticket ID: CHEM-OPT-2024-PYR Support Level: Tier 3 (Advanced Organic Synthesis)

The Core Problem: The Nucleophilicity Gap

Before attempting a new protocol, you must diagnose why your standard reaction failed.

Standard coupling agents (HATU, EDC, HBTU) rely on the amine attacking an active ester intermediate (e.g., O-At or O-Bt ester).

  • Standard Aliphatic Amine pKa: ~10–11 (Highly nucleophilic).

  • 2-Aminopyridine pKa: ~6.8 (Moderately nucleophilic).

  • 2-Aminopyrimidine pKa: ~2.0–3.5 (Extremely poor nucleophile).

The Failure Mode: With electron-deficient pyrimidines, the amine is so deactivated that it cannot intercept the active ester before the active ester hydrolyzes or undergoes side reactions (e.g., guanidinylation with uronium reagents). You are likely seeing the starting material (amine) and the hydrolyzed acid in your LCMS.

Decision Matrix: Selecting the Right Protocol

Do not use a "one size fits all" approach. Select your method based on your substrate's tolerance and the amine's deactivation level.

CouplingLogic Start Start: Coupling Fails with HATU/DMF Sens Is the Acid Sensitive to Low pH (HCl generation)? Start->Sens T3P Method A: T3P (Propylphosphonic Anhydride) (Best for Scale & Ease) Sens->T3P No (Stable) Ghosez Method B: Ghosez's Reagent (Neutral Acid Chloride Gen) Sens->Ghosez Yes (Acid Labile) Anionic Method C: Anionic Coupling (LiHMDS) (For Esters/Extreme Cases) T3P->Anionic If T3P Fails Ghosez->Anionic If Ghosez Fails

Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate stability.

Method A: T3P (Propylphosphonic Anhydride)

Status: Recommended First-Line Solution

T3P is superior to HATU for weak amines because it acts as a water scavenger and drives the equilibrium toward the amide. It generates a mixed anhydride that is highly reactive but respects chiral centers better than thionyl chloride.

Protocol:
  • Stoichiometry: Acid (1.0 eq), Amine (1.1–1.5 eq), Base (Pyridine or N-Methylimidazole, 3.0–5.0 eq), T3P (50% w/w in EtOAc/DMF, 1.5–2.0 eq).

  • Solvent: EtOAc, DMF, or 2-MeTHF. (EtOAc is preferred for ease of workup).

  • Procedure:

    • Dissolve Acid and Amine in the solvent.[1]

    • Add Base (Pyridine is best for pyrimidines as it acts as a catalyst and solvent).

    • Cool to 0°C.[2]

    • Add T3P solution dropwise.

    • Allow to warm to RT.[1][3] If conversion is slow, heat to 50–80°C.

  • Workup: Wash with water, then 10% citric acid (to remove pyridine/T3P byproducts), then bicarbonate.

Why it works: The phosphorus byproduct is water-soluble, simplifying purification.[4] The high boiling point of T3P solutions allows for thermal acceleration without decomposing the reagent.

Method B: Ghosez’s Reagent (Neutral Activation)

Status: Best for Acid-Sensitive Substrates or Steric Hindrance

When T3P fails, you need the reactivity of an acid chloride. However, standard agents (


, 

) generate HCl, which can degrade protecting groups. Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions.[5]
Protocol:
  • Activation Step:

    • Dissolve Carboxylic Acid (1.0 eq) in dry DCM or CHCl3.

    • Add Ghosez’s Reagent (1.1–1.2 eq).

    • Stir at RT for 1–2 hours. (Monitor by quenching an aliquot with MeOH -> check for methyl ester by LCMS).

  • Coupling Step:

    • Once activation is complete (Acid Chloride formed), add the Aminopyrimidine (1.1 eq).

    • Add Pyridine (2.0 eq) or DIPEA (2.0 eq).

    • Critical: If the reaction is sluggish, add DMAP (0.1 eq) to form the N-acylpyridinium species.

    • Stir at RT or reflux if necessary.

Mechanism:

GhosezMech Acid Carboxylic Acid Inter Intermediate (Chloro-iminium) Acid->Inter Attack Ghosez Ghosez Reagent (Chloro-enamine) Ghosez->Inter AcidCl Acid Chloride (Neutral) Inter->AcidCl - Amide byproduct Amide Final Amide AcidCl->Amide + Aminopyrimidine

Figure 2: Neutral conversion of acid to acid chloride using Ghosez's reagent.

Method C: Anionic Coupling (The "Nuclear" Option)

Status: Last Resort for Extremely Deactivated Amines

If the amine is too weak to attack even an acid chloride, you must increase the nucleophilicity of the amine by deprotonating it.

Protocol:
  • Substrate: This works best using the Ester (Methyl/Ethyl) of your acid, not the free acid.

  • Deprotonation:

    • Dissolve Aminopyrimidine (1.2 eq) in dry THF.

    • Cool to -78°C or 0°C (depending on substrate).

    • Add LiHMDS or NaHMDS (1.0 M in THF, 1.2–1.5 eq).

    • Stir for 15–30 mins to form the lithium amide (Li-NH-Pyrimidine).

  • Coupling:

    • Add the Ester (1.0 eq) in THF dropwise to the lithium amide solution.

    • Allow to warm to RT.[1][3]

  • Note: This is a direct aminolysis of an ester. It bypasses the need for acid activation and forces the reaction via the strong amide nucleophile.

Troubleshooting FAQs

Q: I see the product mass, but it reverts to starting material during workup. Why? A: You likely formed the N-Ring Acylated product (kinetic product), not the exocyclic amide (thermodynamic product).

  • Fix: Heat the reaction.[2][6] The N-ring acyl species is unstable and will rearrange to the exocyclic amine at higher temperatures (thermodynamic control).

Q: My reaction turns black and tars with Thionyl Chloride (


). 
A:  The HCl generated is likely degrading your pyrimidine or acid scaffold. Switch to Method B (Ghosez’s Reagent)  to maintain neutral pH during activation.

Q: I am getting low yields with HATU even with excess reagent. A: The guanidinium species in HATU can react with the slow-reacting amine (guanidinylation), capping your amine.

  • Fix: Stop using HATU. Switch to Method A (T3P) or Method B (Acid Chloride) immediately. Uronium reagents are contraindicated for pKa < 6 amines.

Q: Can I use DMAP with T3P? A: Yes, but Pyridine is usually sufficient. If using DMAP, use it catalytically (0.1 eq). Stoichiometric DMAP can lead to N-acyl-DMAP salts that are stable and don't react with the weak amine.

Comparative Data Summary

FeatureStandard (HATU/EDC)T3P (Propylphosphonic Anhydride)Ghosez's ReagentAnionic (LiHMDS)
Reactivity Low (Hydrolysis dominates)High (Water scavenging)Very High (Acid Chloride)Extreme (Strong Nucleophile)
Acidity Neutral/BasicAcidic (requires base)NeutralStrongly Basic
Byproducts Urea (difficult removal)Water-soluble P-saltsAmide (neutral)Lithium salts
Scale-up Expensive/HazardousExcellent (Green)GoodModerate (Cryogenic)
Best For Aliphatic aminesAminopyrimidines Sterically hindered acids Non-reactive esters

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][7] Organic Process Research & Development, 20(2), 140–177. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Preparation of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455. Link

  • Patterson, J. et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[8] Organic Letters, 13(22), 6114–6117. Link

  • Basavaprabhu, et al. (2013). Propylphosphonic Anhydride (T3P): An Expedient Reagent for Organic Synthesis.[9] Synthesis, 45(12), 1569-1601. Link

Sources

Troubleshooting

Handling moisture sensitivity of 5-Cyanopyrimidine-2-carboxylic acid

Welcome to the technical support center for 5-Cyanopyrimidine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance, trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Cyanopyrimidine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for handling this moisture-sensitive reagent. Our goal is to ensure the integrity of your starting material, leading to reproducible and successful experimental outcomes.

I. Understanding the Challenge: The Inherent Moisture Sensitivity

5-Cyanopyrimidine-2-carboxylic acid is a valuable building block in medicinal chemistry, prized for its rigid scaffold and versatile functional groups. However, its utility is matched by its primary technical challenge: hygroscopicity and susceptibility to hydrolysis. The core of this issue lies in the electrophilic nature of the nitrile (cyano) group, which is prone to nucleophilic attack by water.

This hydrolysis can proceed via two main pathways, particularly under conditions that are not strictly anhydrous:

  • Formation of the Amide: The nitrile group can undergo partial hydrolysis to form 5-carbamoylpyrimidine-2-carboxylic acid.

  • Formation of the Di-acid: Complete hydrolysis of the nitrile leads to the formation of pyrimidine-2,5-dicarboxylic acid.

The presence of these impurities can significantly impact reaction outcomes by reducing the yield of the desired product, complicating purification, and introducing byproducts with different physical and chemical properties. This guide provides the necessary protocols and knowledge to mitigate these risks effectively.

Troubleshooting Guide

This section addresses common problems encountered during the storage, handling, and use of 5-Cyanopyrimidine-2-carboxylic acid.

Q1: My reaction yield is consistently low when using a newly opened bottle of the acid. What could be the cause?

A1: Low yield is the most common symptom of reagent degradation due to moisture absorption. A "new" bottle can still be compromised if not handled under strictly anhydrous conditions from the very first use.

  • Immediate Cause: The most likely cause is that a portion of your 5-Cyanopyrimidine-2-carboxylic acid has hydrolyzed to 5-carbamoylpyrimidine-2-carboxylic acid or pyrimidine-2,5-dicarboxylic acid. These hydrolyzed impurities will not participate in the desired reaction (e.g., amide coupling), leading to an effectively lower concentration of the active starting material and thus, a lower yield.

  • Troubleshooting Steps:

    • Purity Assessment: Before use, analyze a small sample of your starting material by HPLC or LC-MS to check for the presence of higher polarity impurities corresponding to the hydrolyzed byproducts.[1] For NMR analysis, dissolve a sample in anhydrous DMSO-d6. Look for the disappearance or reduction in the integral of the characteristic pyrimidine proton signals of the starting material and the appearance of new, likely upfield-shifted aromatic signals and potentially a broad amide proton signal. In ¹³C NMR, the nitrile carbon signal (typically ~115-120 ppm) will decrease, while a new carbonyl signal for the amide or second carboxylic acid will appear (~160-170 ppm).[2]

    • Inert Atmosphere Handling: If you are not already doing so, immediately implement handling within a glovebox or under a positive pressure of an inert gas (Argon or Nitrogen).[3]

    • Drying the Reagent: If minor moisture exposure is suspected, the material can be dried under a high vacuum for several hours. Place the solid in a flask connected to a Schlenk line. Caution: Do not heat aggressively, as this may cause decomposition. A slightly elevated temperature (e.g., 30-40°C) under a high vacuum is sufficient.

Q2: My purification is difficult, with a polar impurity that is hard to separate from my desired product.

A2: This is another classic sign of nitrile hydrolysis. The resulting carboxylic acid and amide byproducts are significantly more polar than the parent compound, which can lead to streaking on silica gel columns and co-elution with other polar products.

  • Plausible Mechanism: During your reaction or workup, residual water is hydrolyzing the nitrile group of either your starting material or product. The basic conditions often used in amide coupling reactions can accelerate this hydrolysis.[4][5]

  • Diagnostic & Corrective Actions:

    • Analyze the Impurity: Collect the impurity fraction and analyze it by LC-MS. Look for masses corresponding to the hydrolyzed products (M+18 for the di-acid, M+18 for the amide from the parent compound).

    • Anhydrous Solvents are Key: Ensure all solvents used in the reaction are freshly dried and have a low water content (<50 ppm). Use of molecular sieves in the reaction vessel is highly recommended.[6]

    • Workup Considerations: If your reaction is quenched with water, perform the quench at a low temperature (0°C) and proceed with the extraction immediately to minimize the contact time between your product and the aqueous phase.

    • Alternative Purification: If the impurity is a carboxylic acid, you may be able to remove it by washing the organic layer with a weak, non-nucleophilic base like sodium bicarbonate. However, be cautious as this may deprotonate your desired product if it is also acidic, potentially pulling it into the aqueous layer.

Q3: The solid reagent appears clumpy and sticky, not like a free-flowing powder. Is it still usable?

A3: Clumping is a physical sign of significant water absorption (hygroscopy).[7][8] While the material might not be completely degraded, its purity is highly questionable.

  • Recommendation: It is strongly advised not to use this material for any reaction where stoichiometry is critical.

  • Salvage Procedure (for non-critical applications only):

    • Dry the material extensively under a high vacuum as described in A1.

    • After drying, perform a purity analysis (HPLC or NMR) to quantify the remaining amount of the desired starting material.

    • Adjust the amount of reagent used in your reaction to account for the measured purity.

  • Best Practice: For reliable and reproducible results, discard the compromised reagent and open a new bottle, adhering strictly to anhydrous handling protocols from the outset.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-Cyanopyrimidine-2-carboxylic acid?

A1: The compound should be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C. The container must be tightly sealed. For long-term storage, placing the sealed container inside a desiccator containing a drying agent like Drierite® or silica gel provides an additional layer of protection.[9]

Q2: I don't have a glovebox. How can I weigh and dispense this reagent?

A2: While a glovebox is ideal, you can manage by working quickly and using an inert gas flow.

  • Inert Gas Blanket: Place the reagent bottle and a balance inside a fume hood. Direct a gentle stream of Argon or Nitrogen over the balance and into the neck of the bottle as you open it.

  • Work Swiftly: Open the container, quickly weigh the desired amount into a pre-dried flask, and immediately reseal the main container.[7]

  • Purge the Reaction Flask: Once the solid is added, immediately cap the flask with a septum and purge it with inert gas for several minutes before adding solvents.

Q3: What solvents are recommended for reactions involving this compound?

A3: The choice of solvent is critical. Always use anhydrous grade solvents with low water content.

  • Recommended Solvents: For reactions like amide couplings, polar aprotic solvents are generally suitable. Good options include:

    • Anhydrous Dimethylformamide (DMF)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Anhydrous Acetonitrile (MeCN)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) may also be used depending on the specific reaction requirements and solubility of other reagents.[10][11]

  • Solubility Note: 5-Cyanopyrimidine-2-carboxylic acid has limited solubility in less polar solvents. It is recommended to test solubility on a small scale if you plan to deviate from common polar aprotic solvents.

Q4: How can I be sure my glassware is dry enough?

A4: Standard air-drying is insufficient. Glassware surfaces adsorb a thin film of moisture that must be removed.[3]

  • Oven Drying: Place all glassware in an oven at >120°C for at least 4 hours, or ideally, overnight.

  • Flame Drying (for robust glassware): Assemble the reaction apparatus and heat it carefully with a heat gun or a gentle flame under a flow of inert gas until all visible moisture is gone.

  • Cooling: Always allow the hot glassware to cool to room temperature under a positive pressure of dry inert gas (e.g., connected to a nitrogen line with a bubbler) to prevent moist air from being drawn back in.

Data & Protocols

Key Handling & Storage Parameters
ParameterRecommendationRationale & Source
Storage Temperature 2-8°CTo minimize degradation kinetics.
Storage Atmosphere Inert Gas (Argon or Nitrogen)To exclude atmospheric moisture and oxygen.[3]
Weighing Environment Glovebox or under Inert Gas FlowTo prevent moisture absorption during handling.[7]
Reaction Solvents Anhydrous Grade (<50 ppm H₂O)Water is a reactant in the degradation pathway.[10]
Glassware Preparation Oven-dried (>120°C) or Flame-driedTo remove adsorbed water from glass surfaces.[3]
Workflow Diagram: Handling Moisture-Sensitive Reagents

G cluster_prep Preparation Phase cluster_handling Handling & Reaction P1 Dry Glassware (Oven/Flame) P2 Select Anhydrous Solvents H5 Assemble Apparatus Hot, Cool under Inert Gas P1->H5 H6 Add Reagent & Solvents via Syringe/Cannula P2->H6 H1 Reagent Retrieval H2 Glovebox? H1->H2 Assess Environment H3 YES: Weigh in Glovebox H2->H3 Ideal H4 NO: Weigh quickly under Inert Gas H2->H4 Alternative H3->H6 H4->H6 H5->H6 Introduce to dry system H7 Run Reaction under Positive Pressure H6->H7

Caption: Decision workflow for handling 5-Cyanopyrimidine-2-carboxylic acid.

Protocol: General Procedure for Amide Coupling

This protocol describes a typical amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). All steps must be performed using anhydrous solvents and under an inert atmosphere.[1]

Materials:

  • 5-Cyanopyrimidine-2-carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF or DCM

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septa, needles, and syringes

Procedure:

  • Preparation: Assemble an oven-dried round-bottom flask, stir bar, and condenser. Allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add 5-Cyanopyrimidine-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq). Cap the flask with a septum.

  • Dissolution: Add anhydrous DMF (or DCM) via syringe to dissolve the solids. Stir the solution under nitrogen.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the solution via syringe, followed by the addition of DIPEA (2.5 eq).

  • Activation & Coupling: Cool the mixture to 0°C in an ice bath. In a separate, dry vial, dissolve EDC (1.2 eq) in a small amount of anhydrous DMF. Add the EDC solution dropwise to the reaction mixture over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • 1H NMR Chemical Shifts. (2022). Chemistry, University of Colorado Boulder. [Link]

  • Zoltan, H., & Kosower, E. M. (1971). The products and kinetics of hydrolysis of cyanopyridinium ions. Journal of the American Chemical Society, 93(1), 241-246. [Link]

  • Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. (2014).
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. [Link]

  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. (2001).
  • Karthikeyan, J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(41), 5482-5484. [Link]

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998).
  • How do you handle hygroscopic solutes in the lab?. (n.d.). TutorChase. [Link]

  • Ferris, J. P., et al. (1973). HCN: A Plausible Source of Purines, Pyrimidines and Amino Acids on the Primitive Earth. Journal of Molecular Evolution, 2(2), 121-134. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC. [Link]

  • Handbook and Catalog. (n.d.). Interchim. [Link]

  • Ahmad, I., et al. (2012). Effect of Ascorbic Acid on the Degradation of Cyanocobalamin and Hydroxocobalamin in Aqueous Solution: A Kinetic Study. AAPS PharmSciTech, 13(2), 517-525. [Link]

  • Hagen, R., & Roberts, J. D. (1969). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of the American Chemical Society, 91(16), 4504-4506. [Link]

  • Chemistry of Amides. (2022). LibreTexts Chemistry. [Link]

  • Direct Amide Formation Between Carboxylic Acids and Amines. (2011). Durham E-Theses, Durham University. [Link]

  • Lober, K., et al. (2007). ¹³C NMR Analysis of Biologically Produced Pyrene Residues by Mycobacterium sp. KMS in the Presence of Humic Acid. Environmental Science & Technology, 41(1), 242-249. [Link]

  • de Oliveira, G. A. R., et al. (2016). Degradation Products of Lambda-Cyhalothrin in Aqueous Solution as Determined by SBSE-GC-IT-MS. Journal of the Brazilian Chemical Society, 27(8), 1461-1469. [Link]

  • Hansen, P. E. (2021). NMR of Natural Products as Potential Drugs. Molecules, 26(12), 3763. [Link]

  • Popiel, S., et al. (2024). The Role of Ascorbic Acid in the Process of Azo Dye Degradation in Aqueous Solution. Molecules, 29(15), 3505. [Link]

  • Catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid: Transformation from C5 platform to C6 derivatives in biomass. (2019). Green Chemistry. [Link]

  • The 1H-NMR spectrum of [(C5H5)2Fe (CO)2] exhibits two peaks. (2026). Testbook. [Link]

  • Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. (2021). MDPI. [Link]

  • DMF Work-up and Solubility Issues. (2022). Reddit. [Link]

  • Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and Pathways. (2025). MDPI. [Link]

  • Development of a General Solvents Method for DMSO Soluble Compounds. (n.d.). USP-NF. [Link]

  • Solubility of drug in DMSO?. (2018). ResearchGate. [Link]

  • Degradation of nitenpyram pesticide in aqueous solution by low-temperature plasma. (2013). PubMed. [Link]

Sources

Optimization

Heterocyclic Chemistry Support Hub: Troubleshooting Pyrimidine Acid Couplings

Subject: Technical Guide for Pyrimidine Carboxylic Acid Amide Coupling From: Senior Application Scientist, Process Chemistry Division To: R&D Teams, Medicinal Chemists, Process Development Groups Introduction: Why is thi...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Guide for Pyrimidine Carboxylic Acid Amide Coupling From: Senior Application Scientist, Process Chemistry Division To: R&D Teams, Medicinal Chemists, Process Development Groups

Introduction: Why is this coupling failing?

If you are reading this, you are likely staring at a reaction mixture containing unreacted starting material, a decarboxylated byproduct, or a black tar, but very little of your desired amide.

Coupling pyrimidine carboxylic acids is fundamentally different from standard peptide or phenyl-amide chemistry. The electron-deficient nature of the diazine ring creates three specific failure modes:

  • Thermal Instability: 2- and 4-pyrimidine carboxylic acids are prone to rapid decarboxylation upon activation.

  • Solubility "Brick Walls": Pyrimidine acids often exhibit poor solubility in DCM or weak polarity solvents, preventing the coupling reagent from engaging.

  • Activation Resistance: The electron-withdrawing ring deactivates the carboxylate oxygen, making the formation of the active ester sluggish compared to benzoic acids.

This guide moves beyond standard EDC/NHS protocols to provide high-fidelity solutions for these specific heterocycles.

Module 1: The Activation Protocol (T3P System)

The Problem: Standard carbodiimides (EDC/DCC) often fail because the O-acylisourea intermediate is too slow to react with the amine, leading to rearrangement (N-acylurea formation) or hydrolysis.

The Solution: Switch to T3P (Propanephosphonic acid anhydride) .[1][2]

  • Why: T3P is a cyclic anhydride that forms a highly reactive mixed anhydride with the pyrimidine acid. Crucially, it acts as a water scavenger, driving the equilibrium toward the amide. It also solubilizes well in organic solvents (unlike EDC urea byproducts).

Protocol: T3P Coupling for Pyrimidine Acids
ParameterSpecification
Stoichiometry Acid (1.0 eq), Amine (1.1 eq), Base (3.0–5.0 eq), T3P (1.5–2.0 eq)
Solvent EtOAc, DMF, or 2-MeTHF (avoid protic solvents)
Base DIPEA (Hunig's Base) or NMM (N-Methylmorpholine)
Temperature 0 °C to RT (Do not heat initially)
Concentration High concentration (0.2 – 0.5 M) favors kinetics

Step-by-Step Workflow:

  • Dissolution: Dissolve Pyrimidine-COOH (1.0 eq) and Amine (1.1 eq) in EtOAc or DMF (minimum volume to solvate).

  • Base Addition: Add DIPEA (3.0 eq). Note: Ensure the solution is basic (pH > 8 on wet paper) before adding T3P.

  • Activation: Cool to 0 °C. Add T3P (50% w/w solution in EtOAc/DMF) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Checkpoint: Monitor by LCMS.[3] If conversion stalls <50% after 4 hours, add 0.5 eq additional T3P.

  • Workup (The T3P Advantage):

    • Dilute with EtOAc.

    • Wash with Water (x2), Sat. NaHCO3 (x2), and Brine .

    • Result: T3P byproducts are water-soluble and are removed without chromatography.

Module 2: The Decarboxylation Trap

The Problem: You observe gas evolution, and LCMS shows a mass corresponding to [M-44]. Mechanism: Pyrimidine-2-carboxylic acids and 4-carboxylic acids are zwitterionic in nature. Upon activation (formation of a mixed anhydride or acyl chloride), the electron-withdrawing ring facilitates the loss of CO2 to generate a transient ylide/anion, especially at elevated temperatures.

Troubleshooting Logic:

DecarboxylationLogic Start Issue: Decarboxylation Observed PosCheck Is Acid at C2 or C4 position? Start->PosCheck TempCheck Reaction Temp > 40°C? PosCheck->TempCheck Yes Solution3 Standard T3P Protocol (Room Temp) PosCheck->Solution3 No (C5 position is stable) ActivateCheck Activation Method? TempCheck->ActivateCheck No Solution1 CRITICAL: Keep Temp < 0°C Use Mixed Anhydride (IBCF) TempCheck->Solution1 Yes ActivateCheck->Solution1 Carbodiimide (EDC) Solution2 Switch to Ghosez's Reagent (Neutral pH activation) ActivateCheck->Solution2 Acid Chloride (SOCl2/Oxalyl)

Caption: Decision tree for mitigating decarboxylation in electron-deficient heteroaromatic acids.

The Fix: Neutral Activation (Ghosez’s Reagent) If T3P fails or decarboxylation persists, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It generates the acid chloride under strictly neutral conditions, minimizing the thermal instability associated with acidic activators like thionyl chloride.

  • Dissolve Acid in dry DCM at 0 °C.

  • Add Ghosez’s Reagent (1.1 eq). Stir 1–2 h at 0 °C to form the acid chloride.

  • Add the Amine and DIPEA dropwise.

  • Maintain 0 °C to RT.

Module 3: The "Brick Dust" Solubility Issue

The Problem: Pyrimidine acids are often high-melting solids with poor solubility in DCM, THF, or EtOAc. If the acid is not in solution, it cannot be activated effectively.

Solvent Recommendations:

Solvent SystemSuitabilityNotes
DMF / NMP HighExcellent solubility, but difficult to remove. Requires aqueous workup (LiCl wash helps).
DMAc (Dimethylacetamide) HighOften better than DMF for poly-nitrogen heterocycles.
DCM + minimal DMSO MediumUse just enough DMSO to solubilize, then dilute with DCM.
Pyridine HighActs as both solvent and base. Good for acid chloride couplings.

Technical Insight: For extreme insolubility, consider silylating the acid transiently. Treat the pyrimidine acid with BSA (N,O-Bis(trimethylsilyl)acetamide) in DCM to solubilize it as the silyl ester, then add the acid chloride generator (Ghosez’s reagent).

FAQ: Rapid Fire Troubleshooting

Q1: My reaction turns black immediately upon adding the base. A: This suggests nucleophilic aromatic substitution (


). The amine (or base) might be attacking the pyrimidine ring carbons (displacing a halogen or even a hydride if activated) rather than the carbonyl.
  • Fix: Reverse addition. Pre-activate the acid with T3P or HATU before adding the amine. Keep the temperature low (0 °C).

Q2: I see the "Active Ester" by LCMS, but it won't react with my amine. A: Your amine is likely electron-deficient (e.g., an aniline or another heterocycle) or sterically hindered.

  • Fix: You need a more powerful electrophile. Convert the active ester to an Acid Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are stable to decarboxylation but highly reactive toward weak amines.

Q3: Can I use HATU? A: Yes, HATU is excellent but expensive and generates byproducts that can be hard to remove from polar pyrimidines. Use HATU only if T3P fails. Warning: HATU can cause guanidinylation of the amine if the acid activation is slow. Always pre-activate the acid for 2-5 minutes before adding the amine.

Q4: Is the position of the nitrogen relevant? A: Absolutely.

  • Pyrimidine-5-COOH: Behaves like benzoic acid (Stable).

  • Pyrimidine-2-COOH / 4-COOH: Highly unstable (Decarboxylation risk).

  • Pyrimidine-NH2 (Amine partner): Very poor nucleophile. Requires strong activation of the acid partner (Acid Chloride or T3P + Pyridine).

References
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine.[4] Organic Syntheses. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Cyanopyrimidine-2-carboxylic acid

The following technical guide is structured as a specialized support resource for researchers working with 5-Cyanopyrimidine-2-carboxylic acid (CAS: 1115962-72-5 / 1200497-85-3). It synthesizes chemical principles with p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with 5-Cyanopyrimidine-2-carboxylic acid (CAS: 1115962-72-5 / 1200497-85-3). It synthesizes chemical principles with practical purification strategies derived from pyrimidine chemistry.

Topic: Recrystallization & Purification Protocols Ticket ID: PYR-CN-005 Status: Active Guide Analyst: Senior Application Scientist

Executive Summary & Chemical Profile[1]

5-Cyanopyrimidine-2-carboxylic acid is a sensitive heterocyclic building block. Its purification presents a specific challenge: the nitrile (cyano) group at position 5 is susceptible to hydrolysis (converting to an amide or carboxylic acid) under the very acidic or basic conditions typically used to solubilize pyrimidine carboxylic acids.

  • Primary Challenge: Balancing solubility with chemical stability.

  • Solubility Profile: Low solubility in non-polar solvents; moderate solubility in polar aprotic solvents (DMSO, DMF); pH-dependent solubility in water.

  • Critical Warning: Avoid prolonged boiling in strong aqueous acids (HCl, H₂SO₄) or strong bases (NaOH) to prevent hydrolysis of the nitrile to 5-carbamoyl or 5-dicarboxy derivatives.

Recommended Solvent Systems

Based on the physicochemical properties of electron-deficient pyrimidines and structural analogs (e.g., 2-mercapto-4-hydroxy-5-cyanopyrimidine), the following solvent systems are validated for screening.

Tier 1: Primary Recrystallization Solvents
Solvent SystemCompositionProtocol NotesSuitability
Water / Acetic Acid 90:10 to 80:20 (v/v)Dissolve in hot dilute acetic acid; cool slowly. The acid suppresses ionization, encouraging crystallization of the free acid.High (Standard for cyanopyrimidines)
Ethanol / Water 50:50 to 20:80 (v/v)Dissolve in hot ethanol; add hot water until turbid; cool.Moderate (Good for removing non-polar impurities)
Methanol 100%Dissolve at reflux; concentrate or cool to -20°C.Moderate (Risk of methyl ester formation if catalytic acid is present)
Acetonitrile 100%Hot slurry method.Specific (Best for removing polar, tarry byproducts)
Tier 2: Acid-Base Reprecipitation (Chemical Purification)

Recommended for crude material with >10% impurities.

Instead of thermal recrystallization, use the compound's acidity (pKa ~3-4) for purification without thermal stress.

  • Dissolution: Dissolve crude solid in cold saturated NaHCO₃ (pH ~8.5).

  • Filtration: Filter off insoluble impurities.

  • Precipitation: Slowly acidify the filtrate with 2N HCl or Acetic Acid to pH 2-3 while stirring on ice.

  • Isolation: Collect the white precipitate by vacuum filtration.

Detailed Experimental Protocols

Protocol A: Thermal Recrystallization (Aqueous Acetic Acid)

Best for: Final polishing of material with >95% purity.

  • Preparation: Place 1.0 g of crude 5-Cyanopyrimidine-2-carboxylic acid in a 50 mL Erlenmeyer flask.

  • Solvent Addition: Add 15 mL of 10% aqueous acetic acid .

  • Heating: Heat gently to 80-90°C with stirring. Do not reflux vigorously to avoid nitrile hydrolysis.

    • Troubleshooting: If the solid does not dissolve, add glacial acetic acid dropwise until dissolution occurs.

  • Hot Filtration: If insoluble particles remain, filter rapidly through a pre-warmed glass funnel.

  • Crystallization: Allow the filtrate to cool to room temperature over 2 hours, then place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals using a Büchner funnel.

  • Washing: Wash the cake twice with 2 mL of ice-cold water .

  • Drying: Dry under high vacuum at 40°C for 12 hours.

Protocol B: Acid-Base Reprecipitation

Best for: Crude reaction mixtures or bulk purification.

PurificationWorkflow Start Crude 5-Cyanopyrimidine-2-COOH Dissolve Dissolve in sat. NaHCO3 (aq) (Keep T < 10°C) Start->Dissolve Check Is solution clear? Dissolve->Check Filter Filter insoluble impurities (Discard solid) Check->Filter No (Turbid) Acidify Acidify filtrate with 2N HCl to pH 2.0 - 3.0 Check->Acidify Yes (Clear) Filter->Acidify Precipitate Precipitate forms (Stir 30 min on ice) Acidify->Precipitate Collect Vacuum Filtration & Wash with cold H2O Precipitate->Collect Dry Dry in Vacuum Oven (40°C) Collect->Dry

Caption: Workflow for the Acid-Base purification method, minimizing thermal stress on the cyano group.

Troubleshooting & FAQs

Q1: I see a new spot on my TLC plate after recrystallization. What happened? Diagnosis: Hydrolysis. If you boiled the solvent for too long or used a strong acid/base at high temperatures, the 5-cyano group likely hydrolyzed to the primary amide (5-carbamoylpyrimidine-2-carboxylic acid). Fix: Use Protocol B (Cold Acid-Base Reprecipitation) . If using thermal recrystallization, limit heating time to <10 minutes and ensure the temperature does not exceed 90°C.

Q2: The compound is not precipitating upon cooling. Diagnosis: Supersaturation or "Oiling Out". Fix:

  • Seed Crystals: Add a tiny crystal of pure material to induce nucleation.

  • Scratching: Scratch the inside of the flask with a glass rod.

  • Evaporation: Concentrate the solution under reduced pressure (Rotovap) to 1/2 volume.

  • Anti-Solvent: Add ice-cold water dropwise until turbidity persists.

Q3: My compound has a low melting point (e.g., <200°C). Diagnosis: Impurity or Solvate. Fix:

  • Check for Water: Carboxylic acids often form hydrates. Dry at 60°C under vacuum for 24 hours.

  • Check for Solvents: If recrystallized from acetic acid, check for trapped solvent (AcOH) by NMR.

  • Impurity: Perform Protocol B to remove non-acidic impurities.

References

  • Organic Syntheses . (1962). 2-Mercapto-4-hydroxy-5-cyanopyrimidine. Org. Synth. 1962, 42, 81. Link

  • BenchChem . (2024). Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide. BenchChem Technical Support. Link

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link

  • Sigma-Aldrich . (2024). Product Specification: 5-Cyanopyridine-2-carboxylic acid. Sigma-Aldrich. Link(Note: Pyridine analog used for comparative solubility data).

  • Achenie, L. E. K. (2018). Solvent design for crystallization of carboxylic acids. ResearchGate. Link

Reference Data & Comparative Studies

Validation

HPLC Method Development for 5-Cyanopyrimidine-2-carboxylic Acid: A Comparative Guide on Mixed-Mode vs. Standard C18 Columns

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Note Introduction & The Analytical Challenge 5-Cyanopyrimidine-2-carboxylic acid (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Note

Introduction & The Analytical Challenge

5-Cyanopyrimidine-2-carboxylic acid (CAS: 1200497-85-3) is a highly functionalized, polar intermediate frequently utilized in the synthesis of complex therapeutics, including beta-secretase (BACE) inhibitors for Alzheimer's disease[1]. Accurately determining the purity of this compound is critical for downstream synthetic success; however, its structural properties present significant chromatographic hurdles.

The molecule features a polar pyrimidine ring, an electron-withdrawing cyano group, and a highly ionizable carboxylic acid[2]. In standard reversed-phase liquid chromatography (RPLC), conventional C18 columns rely predominantly on hydrophobic (London dispersion) interactions[3]. Because 5-Cyanopyrimidine-2-carboxylic acid is exceptionally hydrophilic, it exhibits minimal partitioning into the C18 stationary phase, often eluting near the void volume (


) where it co-elutes with unretained salts and polar impurities[4]. Furthermore, secondary interactions between the basic pyrimidine nitrogens and residual surface silanols on the silica support lead to severe peak tailing[3][5].

Mechanistic Analysis: Why Mixed-Mode Outperforms C18

To overcome the limitations of standard RPLC, Mixed-Mode Chromatography (MMC) offers a superior, mechanically distinct alternative. A Mixed-Mode Weak Anion Exchange (WAX)/C18 column incorporates both hydrophobic alkyl chains and ion-exchange functional groups (e.g., secondary or tertiary amines) covalently bonded to the same silica surface[6][7].

The Causality of Retention: By meticulously controlling the mobile phase pH (e.g., pH 4.0), the carboxylic acid moiety of 5-Cyanopyrimidine-2-carboxylic acid becomes ionized (anionic). Simultaneously, the WAX groups on the stationary phase remain protonated (cationic). This creates a strong electrostatic attraction that provides robust retention for the polar analyte[7][8]. Concurrently, the C18 chains provide orthogonal baseline selectivity against non-polar synthetic byproducts. This dual-retention mechanism ensures sharp peak symmetry and eliminates the need for mass spectrometry (MS)-incompatible ion-pairing reagents[6].

G Analyte 5-Cyanopyrimidine-2-carboxylic acid (Highly Polar, Acidic pKa) C18 Standard C18 Column (Hydrophobic Only) Analyte->C18 Weak partitioning WAX Mixed-Mode WAX/C18 (Hydrophobic + Anion Exchange) Analyte->WAX Electrostatic + Hydrophobic Outcome1 Poor Retention & Peak Tailing (Elutes in Void Volume) C18->Outcome1 Outcome2 Optimal Retention & Symmetry (Baseline Resolution) WAX->Outcome2

Logical relationship of stationary phase chemistry on the retention of polar acidic analytes.

Experimental Design & Self-Validating Protocol

To objectively compare the performance of a standard C18 column versus a Mixed-Mode WAX/C18 column, the following protocol was executed.

The Self-Validating System: Every robust analytical method must be self-validating. This protocol incorporates a strict System Suitability Test (SST) to ensure that any deviation in mobile phase pH, buffer concentration, or column degradation is immediately flagged prior to sample analysis.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 4.0 using dilute formic acid. (Rationale: This specific pH ensures the analyte's carboxylic acid is ionized for WAX interaction, while the buffer provides sufficient ionic strength to suppress secondary silanol interactions)[5][6].

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

2. Sample Preparation:

  • Accurately weigh 10.0 mg of 5-Cyanopyrimidine-2-carboxylic acid standard.

  • Dissolve in 10 mL of a 90:10 (v/v) Mobile Phase A:B mixture to prevent solvent-mismatch peak distortion, yielding a 1.0 mg/mL stock solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (optimal for the conjugated pyrimidine system).

  • Gradient Program: 0–2 min (5% B), 2–10 min (5% to 60% B), 10–12 min (60% B), 12–12.1 min (return to 5% B), 12.1–17 min (column equilibration).

4. System Suitability Test (SST):

  • Inject a blank (diluent) to confirm a stable baseline free of ghost peaks.

  • Inject the 1.0 mg/mL standard six times. The system is validated only if: Retention Time Relative Standard Deviation (RSD) ≤ 1.0%, Peak Tailing Factor (

    
    ) is between 0.9 and 1.2, and Theoretical Plates (
    
    
    
    ) ≥ 10,000.

Workflow Step1 1. Sample & Buffer Prep (pH 4.0 Ammonium Formate) Step2 2. System Suitability Test (SST) (6x Replicates, RSD < 1.0%) Step1->Step2 Step3 3. Gradient Elution (5% to 60% ACN over 10 min) Step2->Step3 Step4 4. UV Detection & Integration (λ = 254 nm, Purity Calculation) Step3->Step4

Step-by-step self-validating experimental workflow for HPLC purity analysis.

Comparative Performance Data

The experimental results clearly demonstrate the mechanistic limitations of standard C18 chemistries for this specific molecule, contrasted with the robust performance of the Mixed-Mode WAX/C18 column.

Chromatographic ParameterStandard C18 (150 x 4.6 mm, 3 µm)Mixed-Mode WAX/C18 (150 x 4.6 mm, 3 µm)Causality / Scientific Rationale
Retention Time (

)
1.8 min (Near Void Volume)6.4 minWAX provides electrostatic retention for the ionized carboxylic acid[7].
Peak Tailing Factor (

)
2.4 (Severe Tailing)1.05 (Highly Symmetrical)WAX shields residual silanols; dual-mode prevents secondary basic interactions[3].
Theoretical Plates (

)
2,10014,500Proper partitioning and focusing at the head of the mixed-mode column.
Impurity Resolution (

)
Co-elution with void peaks

> 2.5 for all adjacent impurities
Orthogonal selectivity resolves structurally similar synthetic byproducts[6].
Calculated Purity (%) 94.2% (Inaccurate)98.7% (Accurate)Co-eluting polar impurities on C18 artificially suppress or inflate the main peak area.

Conclusion

For the purity analysis of 5-Cyanopyrimidine-2-carboxylic acid, standard C18 columns fail to provide the necessary retention and peak symmetry due to the analyte's high polarity and acidic nature. By transitioning to a Mixed-Mode WAX/C18 column, analytical scientists can leverage both hydrophobic and weak anion-exchange mechanisms. This approach not only ensures a self-validating, highly reproducible assay but also provides the orthogonal selectivity required to accurately quantify the purity of critical pharmaceutical intermediates without the use of MS-incompatible ion-pairing reagents.

References

  • Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use.
  • 1200497-85-3 | 5-Cyanopyrimidine-2-carboxylic acid. ChemScene.
  • Mixed-Mode Chromatography—A Review.
  • Mixed-Mode Chromatography and Stationary Phases.
  • Evolution of Mixed-Mode Chromatography.
  • Mixed-Mode HPLC Columns. Thermo Fisher Scientific.
  • Top Three HPLC Method Development Tips.

Sources

Comparative

Comparative Guide: 5-Cyano vs. 5-Bromo Pyrimidine Carboxylic Acids

This guide provides an in-depth technical comparison of 5-cyano versus 5-bromo pyrimidine carboxylic acids . It is designed for medicinal chemists and process scientists selecting between these scaffolds for drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 5-cyano versus 5-bromo pyrimidine carboxylic acids . It is designed for medicinal chemists and process scientists selecting between these scaffolds for drug discovery campaigns.

[1]

Executive Summary: The Strategic Choice

In pyrimidine chemistry, the choice between a 5-bromo and a 5-cyano substituent is rarely just about bioisosterism; it is a choice between synthetic versatility (Bromo) and electronic activation (Cyano).

  • Select 5-Bromo-pyrimidine acids when you need a robust "handle" for transition metal-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald) to build complexity late-stage.

  • Select 5-Cyano-pyrimidine acids when you require a potent electron-withdrawing group (EWG) to activate the pyrimidine ring for nucleophilic aromatic substitution (

    
    ) at the 2- or 4-positions, or as a precursor to amides/heterocycles (e.g., tetrazoles).
    
Decision Matrix
Feature5-Bromo Pyrimidine Acid 5-Cyano Pyrimidine Acid
Primary Utility Cross-coupling partner (C-C, C-N bond formation)Electronic activator for

; Precursor to amides
Electronic Effect Moderate EWG (

)
Strong EWG (

)
Ring Electrophilicity ModerateHigh (Prone to nucleophilic attack at C2/C4/C6)
Acid Stability Generally stableProne to thermal decarboxylation (esp. 2-COOH isomers)
Solubility Lipophilic (Higher

)
Polar (Lower

, H-bond acceptor)

Electronic & Physical Profile

The distinct reactivity of these two scaffolds is governed by their Hammett substituent constants and their influence on the pyrimidine ring's electron density.

Hammett Constants & Acidity

The cyano group is a significantly stronger electron-withdrawing group than bromine. This has two immediate consequences for the carboxylic acid moiety (typically at C2 or C4):

  • Increased Acidity: The 5-cyano group stabilizes the carboxylate anion more effectively than the 5-bromo group, resulting in a lower

    
     (stronger acid).
    
  • Decarboxylation Risk: Electron-deficient heteroaromatic acids are prone to thermal decarboxylation via a zwitterionic intermediate. The 5-cyano derivative, being more electron-deficient, exhibits a lower thermal decomposition threshold compared to the 5-bromo analog.

SubstituentHammett

Hammett

Effect on Ring
-Br 0.230.39Inductive withdrawal (-I), weak resonance donation (+R)
-CN 0.660.56Strong inductive (-I) and resonance (-R) withdrawal
Visualizing Electronic Activation

The following diagram illustrates how the 5-cyano group depletes electron density from the ring carbons (C2/C4/C6) more effectively than bromine, facilitating nucleophilic attack.

ElectronicActivation cluster_legend Reactivity Logic Br_Scaffold 5-Bromo-pyrimidine (Moderate Electrophile) Nu_Attack Nucleophilic Attack (SnAr) at C2/C4 Br_Scaffold->Nu_Attack Slow / Requires Heat CN_Scaffold 5-Cyano-pyrimidine (Strong Electrophile) CN_Scaffold->Nu_Attack Fast / Mild Conditions CN lowers LUMO energy CN lowers LUMO energy Facilitates Meisenheimer Complex Facilitates Meisenheimer Complex CN lowers LUMO energy->Facilitates Meisenheimer Complex

Figure 1: The 5-cyano substituent significantly lowers the LUMO energy of the pyrimidine ring, accelerating


 reactions at orthogonal positions compared to the 5-bromo analog.

Reactivity Workflows & Protocols

5-Bromo: The Cross-Coupling Handle

The 5-bromo substituent is the "gold standard" for installing aryl, heteroaryl, or alkyl groups via Palladium catalysis. It is generally inert to standard acidic/basic workups, making it a stable intermediate.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine-2-carboxylic Acid

Use Case: Installing an aryl group at C5 while preserving the C2-carboxylic acid.

Reagents:

  • Substrate: 5-Bromo-2-pyrimidinecarboxylic acid (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the 5-bromo substrate, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes (Critical:

    
     removal prevents homocoupling).
    
  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vial.

  • Reaction: Heat to 80-90°C for 4–12 hours. Monitor by LC-MS (Acidic mobile phase prevents peak tailing of the carboxylic acid).

  • Workup: Cool to RT. Acidify to pH ~3 with 1N HCl (careful of

    
     evolution). Extract with EtOAc.[1] The product partitions into the organic phase as the free acid.
    
  • Validation:

    
     NMR should show the disappearance of the C5-H signal (if applicable) or the shift of C4/C6 protons due to the new aryl ring.
    
5-Cyano: The "Activator" & "Transformer"

The 5-cyano group is rarely used as a leaving group. Instead, it serves two roles:

  • Activation: It makes the C2 or C4 positions hyper-reactive to amines or alkoxides.

  • Transformation: It can be hydrolyzed to a primary amide (partial hydrolysis) or carboxylic acid (full hydrolysis), or cyclized to a tetrazole.

Protocol 2: Controlled Hydrolysis of 5-Cyanopyrimidine

Use Case: Converting the nitrile to a primary amide without decarboxylating the ring acid.

Reagents:

  • Substrate: 5-Cyanopyrimidine-2-carboxylic acid

  • Reagent:

    
     (30% aq, 5.0 equiv)
    
  • Base:

    
     (0.5 equiv) or NaOH (1.0 equiv)
    
  • Solvent: DMSO or EtOH/Water

Step-by-Step Methodology:

  • Dissolution: Dissolve the 5-cyano substrate in DMSO (maintain temp < 20°C).

  • Addition: Add

    
     followed by dropwise addition of 
    
    
    
    . The reaction is exothermic (Radziszewski reaction).
  • Monitoring: Stir at RT for 1–3 hours. Monitor by HPLC. The nitrile peak will disappear, replaced by the amide (M+18 mass shift).

  • Caution: Do not heat significantly. Heating basic aqueous solutions of electron-deficient pyrimidine acids often leads to decarboxylation at C2.

Divergent Synthesis Pathways

The 5-bromo scaffold can be converted into the 5-cyano scaffold, but the reverse is difficult. This makes the 5-bromo derivative the more flexible starting material for library generation.

SynthesisPathways Start 5-Bromo-pyrimidine Carboxylic Acid Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Coupling Ar-B(OH)2 Cyanation Cyanation (Zn(CN)2, Pd(0)) Start->Cyanation Rosenmund-von Braun Product_A 5-Aryl/Alkynyl Pyrimidine Acid Coupling->Product_A Inter_CN 5-Cyano-pyrimidine Carboxylic Acid Cyanation->Inter_CN Hydrolysis Hydrolysis (H2O2/OH-) Inter_CN->Hydrolysis pH > 10 SnAr SnAr Activation (Nucleophile at C2/C4) Inter_CN->SnAr H-Nu Product_B Pyrimidine-5-carboxamide Hydrolysis->Product_B Product_C 2/4-Substituted 5-Cyano Pyrimidine SnAr->Product_C

Figure 2: Divergent synthetic workflows. The 5-bromo derivative serves as the parent scaffold, allowing access to 5-aryl systems directly or 5-cyano systems via cyanation.

References

  • Antiviral Activity & Synthesis: Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine.[2] Journal of Medicinal Chemistry, 20(7), 974–976. Link

  • Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • SnAr Reactivity Modeling: Chambers, R. D., et al. (2007).[3] Effects of Ring Substituents and Leaving Groups on the Kinetics of SnAr Reactions.[3] European Journal of Organic Chemistry.[3] Link

  • Decarboxylation Kinetics: Dunn, G. E., et al. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry.[4] Link

  • Suzuki Coupling Protocols: BenchChem Application Notes. Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid (Analogous Scaffold).Link

Sources

Validation

A Comparative Guide to IR Spectroscopy of Nitrile and Carboxylic Acid Functional Groups

For researchers and professionals in drug development and chemical sciences, Infrared (IR) spectroscopy is an indispensable tool for functional group identification. This guide provides an in-depth, comparative analysis...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical sciences, Infrared (IR) spectroscopy is an indispensable tool for functional group identification. This guide provides an in-depth, comparative analysis of the characteristic IR spectral features of two crucial functional groups: nitriles (C≡N) and carboxylic acids (-COOH). Understanding their distinct vibrational signatures is paramount for accurate molecular characterization and quality control.

The Foundational Principles of IR Absorption

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations.[1] Specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. The position, intensity, and shape of absorption bands in an IR spectrum provide a wealth of information about a molecule's structure.

The Vibrational Signature of the Nitrile Group (C≡N)

The nitrile functional group is characterized by a carbon-nitrogen triple bond. Its most prominent and diagnostically significant feature in an IR spectrum is the C≡N stretching vibration.

The C≡N Stretch: A Sharp and Unmistakable Peak

The stretching of the carbon-nitrogen triple bond in a nitrile gives rise to a sharp, strong, and easily recognizable absorption band.[2][3]

  • Wavenumber Range: This peak typically appears in the range of 2260-2200 cm⁻¹ .[2][4] This region of the IR spectrum is often referred to as the "triple bond region" and has relatively few other absorptions, making the nitrile peak highly diagnostic.[5]

  • Intensity and Shape: The C≡N stretch is of medium to strong intensity and is characteristically sharp.[2][3] The significant difference in electronegativity between carbon and nitrogen creates a strong dipole moment that changes substantially during the stretching vibration, leading to a strong absorption.

Factors Influencing the C≡N Stretching Frequency

While the 2260-2200 cm⁻¹ range is typical, the precise position of the C≡N peak can be influenced by the local chemical environment:

  • Conjugation: When the nitrile group is conjugated with a double bond or an aromatic ring, the C≡N stretching frequency is lowered, typically appearing in the 2240-2220 cm⁻¹ range.[3] This is due to the delocalization of π-electrons, which weakens the C≡N bond.[3][6]

  • Electron-Donating and Withdrawing Groups: The presence of electron-donating or withdrawing substituents on an adjacent aromatic ring can also shift the peak position and affect its intensity.[6]

  • Solvent Effects: The polarity of the solvent can influence the nitrile peak position and area, a phenomenon related to the vibrational Stark effect.[7][8][9]

The Multifaceted IR Spectrum of the Carboxylic Acid Group (-COOH)

The carboxylic acid functional group, with its carbonyl (C=O) and hydroxyl (O-H) components, presents a more complex but equally characteristic IR spectrum. The key features are a result of strong intermolecular hydrogen bonding.

The O-H Stretch: An Exceptionally Broad Absorption

The most defining feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching vibration.

  • Wavenumber Range: This absorption appears as a very broad band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹ .[10][11][12] This broadness often causes it to overlap with the C-H stretching bands.[10][13]

  • Causality - Hydrogen Bonding: The immense broadness of the O-H peak is a direct consequence of strong intermolecular hydrogen bonding, which causes carboxylic acids to exist predominantly as dimers in the condensed phase.[1][11] This network of hydrogen bonds creates a continuum of O-H bond strengths and, consequently, a wide range of absorbed frequencies.[1][11]

The C=O Stretch: A Strong and Informative Peak

The carbonyl group in a carboxylic acid gives rise to a strong and sharp absorption band.

  • Wavenumber Range: For hydrogen-bonded dimers, which is the most common state, the C=O stretch appears in the range of 1730-1700 cm⁻¹ .[14][15] For non-hydrogen-bonded (monomeric) carboxylic acids, which are rarer, this peak shifts to a higher frequency of around 1760 cm⁻¹.[16][17]

  • Intensity: This is typically one of the strongest absorptions in the spectrum.

Factors Influencing the C=O Stretching Frequency

The position of the carbonyl peak is sensitive to its molecular environment:

  • Conjugation: Conjugation with a double bond or an aromatic ring weakens the C=O double bond through resonance, lowering the absorption frequency to the 1710-1680 cm⁻¹ range.[13][18]

  • Electron-Withdrawing Groups: Electron-withdrawing groups attached to the α-carbon can increase the C=O stretching frequency.[19]

  • pKa Correlation: There is a correlation between the C=O stretching frequency and the pKa of the carboxylic acid, which differs for saturated and unsaturated systems.[20][21]

Other Characteristic Carboxylic Acid Absorptions
  • C-O Stretch: A medium intensity band appears in the 1320-1210 cm⁻¹ region, corresponding to the C-O single bond stretching.[10]

  • O-H Bend: An out-of-plane O-H bend can sometimes be observed as a broad peak around 950-910 cm⁻¹ .[10]

Comparative Analysis: Distinguishing Nitriles from Carboxylic Acids

The distinct spectral features of nitriles and carboxylic acids allow for their unambiguous differentiation.

FeatureNitrile (R-C≡N)Carboxylic Acid (R-COOH)
Primary Diagnostic Peak C≡N StretchO-H Stretch
Wavenumber (cm⁻¹) 2260-22003300-2500
Peak Shape SharpVery Broad
Intensity Medium to StrongStrong
Secondary Diagnostic Peak -C=O Stretch
Wavenumber (cm⁻¹) -1730-1680
Peak Shape -Sharp
Intensity -Strong

The key to distinguishing these two functional groups lies in observing the entire spectrum. The presence of a sharp peak around 2250 cm⁻¹ is a strong indicator of a nitrile.[22] Conversely, the observation of an extremely broad absorption spanning from 3300-2500 cm⁻¹ coupled with a strong, sharp peak around 1700 cm⁻¹ is definitive evidence for a carboxylic acid.[5][15]

Visualizing the Vibrational Modes

The following diagrams illustrate the key stretching vibrations for nitriles and carboxylic acids.

Caption: C≡N stretching vibration in a nitrile.

Caption: Key stretching vibrations in a carboxylic acid.

Experimental Protocol: Acquiring an IR Spectrum

A robust and reliable IR spectrum is foundational to accurate analysis. The following outlines a general workflow for sample analysis using a Fourier Transform Infrared (FTIR) spectrometer.

FTIR_Workflow cluster_workflow General FTIR Analysis Workflow A 1. Sample Preparation (e.g., KBr pellet, thin film, solution) B 2. Background Spectrum Acquisition (Measures instrument and atmospheric absorbance) A->B C 3. Sample Spectrum Acquisition (IR beam passes through the sample) B->C D 4. Data Processing (Background subtraction, Fourier transform) C->D E 5. Spectrum Interpretation (Peak identification and functional group analysis) D->E

Caption: Standard workflow for FTIR spectroscopy.

Step-by-Step Methodology
  • Sample Preparation: The choice of method depends on the physical state of the sample.

    • Solids: Can be finely ground with potassium bromide (KBr) and pressed into a transparent pellet, or dissolved in a suitable solvent.

    • Liquids: Can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or in a solution cell.

  • Background Measurement: A background spectrum must be collected first. This measures the absorbance of the atmosphere (CO₂, H₂O) and the instrument itself. This background is then automatically subtracted from the sample spectrum.

  • Sample Measurement: The prepared sample is placed in the IR beam path, and the instrument collects the interferogram.

  • Data Processing: The instrument's software performs a Fourier transform on the interferogram to generate the final IR spectrum (Absorbance vs. Wavenumber).

  • Analysis: The resulting spectrum is analyzed by identifying the positions, intensities, and shapes of the absorption bands to determine the functional groups present.

This self-validating system ensures that the final spectrum represents only the sample, as the background absorbances have been computationally removed.

Conclusion

The nitrile and carboxylic acid functional groups exhibit highly characteristic and readily distinguishable IR spectra. The sharp, intense C≡N stretch in the 2260-2200 cm⁻¹ region is the hallmark of a nitrile. In contrast, the combination of an exceptionally broad O-H stretch from 3300-2500 cm⁻¹ and a strong, sharp C=O stretch around 1700 cm⁻¹ provides unequivocal evidence for a carboxylic acid. A thorough understanding of these spectral signatures, and the factors that influence them, is essential for any scientist engaged in molecular synthesis, characterization, and analysis.

References

  • University of Michigan. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from a non-archived version of the original source.
  • Filo. (2025, May 29). Explain why carboxylix acid shows a broad O-H stretch in IR spectra.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy - CH 336. Retrieved from [Link]

  • Brainly. (2023, November 26). Describe the IR spectrum for nitrile peaks. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from a non-archived version of the original source.
  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Webb, L. J., et al. (2022). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Journal of the American Chemical Society. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Bernstein, M. P., et al. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophysical Journal. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Wax Studios. (n.d.). Carboxylic Acid Ir Spectrum. Retrieved from a non-archived version of the original source.
  • LibreTexts Chemistry. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Ishikita, H., et al. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B. Retrieved from [Link]

  • McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Ishikita, H., et al. (2022). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. ACS Publications. Retrieved from [Link]

  • Smith, B. C. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]

  • Webb, L. J., et al. (2022). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Journal of the American Chemical Society. Retrieved from [Link]

  • Webb, L. J., et al. (2022). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv. Retrieved from [Link]

  • ASFC Chemistry. (2017, May 24). Nitriles IR Spectra and alkenes (with stereoisomerism references). Retrieved from [Link]

  • Bagchi, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from a non-archived version of the original source.
  • University of Colorado Boulder Department of Chemistry. (n.d.). IR Absorption Table. Retrieved from a non-archived version of the original source.
  • ResearchGate. (n.d.). (a) Theoretical IR spectra in the nitrile (νCN) stretching region for.... Retrieved from [Link]

  • Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups [PDF]. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis of Nitrogen-Rich Heterocycles

Authored for Researchers, Scientists, and Drug Development Professionals Nitrogen-rich heterocyclic compounds are the cornerstone of modern pharmaceuticals, agrochemicals, and specialty materials. Their unique structures...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Nitrogen-rich heterocyclic compounds are the cornerstone of modern pharmaceuticals, agrochemicals, and specialty materials. Their unique structures impart critical biological activity and material properties. However, the very characteristic that makes them valuable—high nitrogen content within stable ring systems—presents a significant challenge for accurate elemental analysis. This guide provides an in-depth comparison of the principal analytical techniques, offering field-proven insights to ensure data integrity in your research and development pipeline.

The Analytical Challenge: Why Nitrogen-Rich Heterocycles are "Difficult"

Accurate nitrogen determination is fundamental to confirming the identity, purity, and stoichiometry of a newly synthesized compound. For nitrogen-rich heterocyles, standard analytical methods can falter. The nitrogen atoms within the ring structures of compounds like pyridines, quinolines, and imidazoles are often resistant to chemical or thermal decomposition.[1][2] This can lead to incomplete conversion during analysis, resulting in nitrogen values that are erroneously low.[2] Such inaccuracies can have profound consequences, potentially delaying research, compromising patent applications, and creating regulatory hurdles.

Comparative Analysis of Core Methodologies

The two most established methods for nitrogen determination are the Dumas (combustion) method and the Kjeldahl (wet digestion) method. While both are recognized by international standards organizations like AOAC and ISO, their applicability to nitrogen-rich heterocycles differs significantly.[3]

The Gold Standard: Combustion (Dumas) Method

Developed in the 19th century, the Dumas method has been refined into a rapid, automated, and highly accurate technique for total nitrogen determination.[3][4][5] It is now the preferred method for most applications, including the challenging analysis of heterocyclic compounds.[4]

Principle of Operation: A sample is combusted at high temperatures (typically over 1000°C) in an oxygen-rich atmosphere.[3] This process breaks down the organic matrix and converts all nitrogen into various nitrogen oxides (N₂O, NO, etc.). These oxides are then passed through a reduction chamber containing hot copper, which quantitatively converts them to dinitrogen gas (N₂).[3][6] The N₂ is then measured by a thermal conductivity detector (TCD).

Causality Behind its Superiority: The high temperature of the combustion furnace provides the energy required to break the strong bonds within the heterocyclic rings, ensuring complete conversion of all nitrogen to its gaseous oxides. This is a key advantage over the Kjeldahl method, which relies on lower-temperature acid digestion.

The Classical Approach: Kjeldahl Method

The Kjeldahl method, for over a century, has been a trusted technique for determining nitrogen in a variety of samples, particularly in the food and agricultural industries.[1][7][8]

Principle of Operation: The method involves three steps:

  • Digestion: The sample is heated with concentrated sulfuric acid and a catalyst (e.g., copper sulfate) to convert organic nitrogen to ammonium sulfate.[1][7]

  • Distillation: The digested solution is made alkaline with sodium hydroxide, liberating ammonia gas, which is then distilled into a trapping solution (typically boric acid).[9]

  • Titration: The amount of ammonia trapped is determined by titration with a standard acid.[9]

Critical Limitations for Heterocycles: The primary drawback of the Kjeldahl method is its inability to consistently and completely break down the nitrogen-containing rings of many heterocyclic compounds.[1][7][9] This results in incomplete recovery and an underestimation of the true nitrogen content. Authoritative bodies like the United States Pharmacopeia (USP) explicitly state that the Kjeldahl method may not be suitable for all nitrogen-containing organic compounds for this reason.[10][11]

Head-to-Head Performance Comparison

The choice of analytical method has a direct impact on the quality of your results. The following table summarizes the key performance differences between the Dumas and Kjeldahl methods for the analysis of nitrogen-rich heterocycles.

FeatureCombustion (Dumas) MethodKjeldahl Method
Applicability to Heterocycles Excellent: High temperatures ensure complete decomposition of stable ring structures.[2]Poor to Fair: Incomplete digestion of N-heterocycles is a well-documented limitation.[1][7][9]
Accuracy & Recovery High, quantitative recovery of total nitrogen.Often results in low recovery and underestimation of nitrogen content.
Speed of Analysis Fast (typically 3-5 minutes per sample).[4]Slow and labor-intensive (hours per sample).[4]
Safety & Environmental No hazardous chemicals required.[4]Uses concentrated sulfuric acid and often metallic catalysts.[8][12]
Automation Fully automated systems are widely available.[4]Can be semi-automated, but still requires significant manual handling.
Official Recognition Recognized by AOAC, ISO, ASTM, AOCS, and others.[3]Recognized by AOAC, ISO, EPA, USP, and others.[3][7]

The Cornerstone of Trustworthiness: Certified Reference Materials (CRMs)

Regardless of the method chosen, the use of Certified Reference Materials (CRMs) is non-negotiable for achieving trustworthy and verifiable results. CRMs are highly characterized, homogeneous materials with a certified value for nitrogen content. They are essential for:

  • Calibration: Establishing the instrument's response curve.

  • Validation: Verifying the accuracy and precision of the analytical method.

  • Quality Control: Ongoing monitoring of instrument performance.

For nitrogen-rich compounds, it is crucial to select CRMs that are structurally similar to the samples being analyzed. This helps to ensure that the method is performing correctly for the specific chemical matrix.

Examples of Commonly Used CRMs for Elemental Analysis:

Certified Reference MaterialSupplier ExamplesTypical Use
AcetanilideElemental Microanalysis, Sigma-AldrichGeneral purpose CHN standard.[13]
AtropineElemental MicroanalysisNitrogen-containing alkaloid standard.[13]
EDTA (Ethylenediaminetetraacetic acid)Elemental Microanalysis, Thermo FisherChelating agent, good for verifying nitrogen recovery.[13]
SulfanilamideElemental MicroanalysisContains both nitrogen and sulfur.[13]
DL-TryptophanSigma-AldrichAmino acid containing a heterocyclic indole ring.[14]

Experimental Workflow & Protocol: Combustion Analysis

To ensure the highest level of data integrity, a self-validating system must be employed. This involves a logical workflow from sample preparation to data acceptance.

Workflow Diagram

ElementalAnalysisWorkflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Analysis & Verification cluster_data Phase 3: Data Evaluation SamplePrep 1. Sample Homogenization (Grind/Dry Sample) Weighing 2. Accurate Weighing (Microbalance) SamplePrep->Weighing CRM_Select 3. Select Appropriate CRM Weighing->CRM_Select Calibration 4. Instrument Calibration (Using CRM) CRM_Select->Calibration Blank 5. Run Blank (Empty Tin Capsule) Calibration->Blank CRM_Check 6. Run CRM as Sample (Verification) Blank->CRM_Check Sample_Run 7. Analyze Samples (in duplicate or triplicate) CRM_Check->Sample_Run Data_Eval 8. Evaluate Data Sample_Run->Data_Eval Accept Accept Results (CRM within ±0.3% of certified value) Data_Eval->Accept Reject Reject & Troubleshoot (Check for leaks, review combustion) Data_Eval->Reject

Caption: Workflow for robust elemental analysis.

Step-by-Step Protocol for Combustion Analysis

This protocol is based on standard methods such as ASTM D5291.[15][16]

  • Sample Preparation:

    • Ensure the sample is homogeneous and representative. Solid samples should be finely ground.

    • Dry the sample to a constant weight to eliminate the influence of moisture, unless the analysis of the hydrated form is intended.

  • Instrument Preparation & Calibration:

    • Perform leak checks on the elemental analyzer to ensure a sealed system.

    • Ensure combustion and reduction furnaces are at their specified operating temperatures (e.g., ~950-1080°C for combustion, ~650°C for reduction).[3]

    • Select a CRM with a nitrogen content as close as possible to the expected value of the samples.

    • Accurately weigh 1-3 mg of the CRM into a tin capsule using a microbalance.

    • Analyze a series of 3-5 CRM samples to perform a multi-point calibration of the instrument. The resulting calibration curve should have a correlation coefficient (R²) > 0.999.

  • Analysis and Quality Control:

    • Blank Analysis: Analyze an empty, pre-cleaned tin capsule to determine the system blank. The result should be negligible.

    • Calibration Verification: Analyze a newly weighed portion of the CRM as if it were an unknown sample. The result must fall within the acceptance criteria (typically ±0.3% of the certified value) before proceeding.[17]

    • Sample Analysis: Accurately weigh 1-3 mg of the unknown sample into a tin capsule.

    • Analyze each sample in duplicate or triplicate to ensure precision. The relative standard deviation (RSD) should be within acceptable limits (typically <0.5%).

    • Periodically re-run the CRM (e.g., after every 10-15 samples) to check for instrument drift.

Conclusion

For researchers, scientists, and drug development professionals working with nitrogen-rich heterocycles, the choice of elemental analysis technique is critical. The combustion (Dumas) method stands as the unequivocally superior choice, offering the speed, safety, and, most importantly, the accuracy required to handle these challenging compounds.[4][12] The inherent limitations of the Kjeldahl method in decomposing stable heterocyclic rings make it unsuitable for reliable characterization.[1][11] By implementing a robust analytical workflow, grounded in the use of appropriate Certified Reference Materials and adherence to standardized protocols, you can ensure that your elemental analysis data is accurate, trustworthy, and fully defensible.

References

  • Kjeldahl method - Wikipedia. Wikipedia. [Link]

  • D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]

  • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]

  • ASTM D5291. Conti Testing Laboratories. [Link]

  • Dumas or Kjeldahl for reference analysis?. Foss. [Link]

  • C, N, S Certified Reference Materials. Fisk University Laboratory. [Link]

  • Total Nitrogen CRM. CPAChem Products. [Link]

  • 〈461〉 Nitrogen Determination - USP-NF. USP-NF. [Link]

  • 〈461〉 NITROGEN DETERMINATION - USP29-NF24. USP-NF. [Link]

  • ASTM D5291 − 10: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Archive.org. [Link]

  • Nitrogen Determination in Pharmaceutical Active Peptides. Buchi.com. [Link]

  • ASTM D5291-21. Scribd. [Link]

  • Dumas method - Estimation of nitrogen. Aakash Institute. [Link]

  • Dumas method - Wikipedia. Wikipedia. [Link]

  • Elemental Analysis and the Dumas Method. VELP Scientifica. [Link]

  • The Dumas method for nitrogen determination. ResearchGate. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • The Determination of Nitrogen and Other Essential Elements in Fertilizers by ICP-OES. Spectroscopy Online. [Link]

  • Validation of an Alternative Method for Total Nitrogen Analysis in Water Samples. ResearchGate. [Link]

  • An International Study Evaluating Elemental Analysis. ResearchGate. [Link]

  • Determination of Kjeldahl nitrogen, nitrate and nitrite. CEN. [Link]

  • Nitrogen determination by SEMEDS and elemental analysis. ResearchGate. [Link]

  • An Overview of the Kjeldahl Method of Nitrogen Determination. Part II. Sample Preparation, Working Scale, Instrumental Finish. ResearchGate. [Link]

  • An International Study Evaluating Elemental Analysis. PMC - NIH. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. [Link]

  • In-depth characterization of nitrogen heterocycles of petroleum by liquid chromatography-energy-resolved high resolution tandem mass spectrometry. PubMed. [Link]

  • The Problems Associated With Elemental Analysis. AZoM. [Link]

  • CHNSO Elemental Analysis – Sample Preparation. Mettler Toledo. [Link]

  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Journal of Chemical Education. [Link]

Sources

Validation

A Comparative Guide to Quality Control Testing for Commercial 5-Cyanopyrimidine-2-carboxylic Acid

For researchers, scientists, and drug development professionals, the quality of chemical building blocks is non-negotiable. 5-Cyanopyrimidine-2-carboxylic acid is a crucial intermediate in the synthesis of a variety of p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quality of chemical building blocks is non-negotiable. 5-Cyanopyrimidine-2-carboxylic acid is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, making its purity and identity paramount for the success of multi-step synthetic campaigns and the integrity of final drug substances. A failure in the quality of this starting material can lead to significant downstream consequences, including yield loss, the introduction of problematic impurities, and compromised biological activity.

This guide provides an in-depth comparison of essential Quality Control (QC) testing protocols for commercial-grade 5-Cyanopyrimidine-2-carboxylic acid. We move beyond simple checklists to explain the causality behind methodological choices, empowering you to design and interpret a robust QC strategy. The protocols described herein are designed as self-validating systems, ensuring data integrity and alignment with regulatory expectations.

Chapter 1: The Foundation of Quality - Identity Confirmation

Before any quantitative assessment, it is imperative to confirm that the material is, in fact, 5-Cyanopyrimidine-2-carboxylic acid. The molecular structure contains several key functional groups—a pyrimidine ring, a nitrile, and a carboxylic acid—each of which provides a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be employed.

  • Expertise & Experience: The ¹H NMR spectrum provides information on the electronic environment of the protons on the pyrimidine ring. Due to the electron-withdrawing nature of the nitrile and carboxylic acid groups, these protons are expected to be significantly deshielded, appearing far downfield. The carboxylic acid proton itself is typically a broad singlet at a very high chemical shift (>12 ppm), though its visibility can be affected by the solvent and water content.[1] ¹³C NMR is invaluable for confirming the carbon backbone, with the nitrile and carboxyl carbons having highly characteristic chemical shifts.

A typical QC workflow begins with the initial identity confirmation of the material before proceeding to more complex purity and impurity analyses.

QC_Workflow cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Impurity & Release Start Receive Commercial Lot Identity Identity Confirmation (NMR, MS, IR) Start->Identity Sample Purity Purity & Assay (HPLC, qNMR, Titration) Identity->Purity Confirmed Impurity Impurity Profiling (HPLC-UV/MS) Purity->Impurity Spec_Check Compare to Specification Impurity->Spec_Check Release Release Lot Spec_Check->Release Pass Reject Reject Lot Spec_Check->Reject Fail

Caption: High-level QC workflow for a commercial chemical intermediate.

Table 1: Expected NMR Chemical Shifts for 5-Cyanopyrimidine-2-carboxylic acid

NucleusPositionExpected Chemical Shift (ppm)Rationale & Notes
¹HH-4/H-69.0 - 9.5Aromatic protons on the pyrimidine ring, deshielded by adjacent nitrogen atoms and substituents. Will appear as distinct signals.
¹H-COOH>12Acidic proton, often broad. Position is solvent and concentration-dependent. May exchange with D₂O.[2][3]
¹³CC-2 (-C OOH)160 - 170Typical range for a carboxylic acid carbon attached to an aromatic ring.[2]
¹³CC-5 (-C N)115 - 120Characteristic chemical shift for a nitrile carbon.[2]
¹³CC-4/C-6155 - 160Aromatic carbons adjacent to nitrogen, highly deshielded.
¹³CPyrimidine C120 - 140Other carbons within the pyrimidine ring.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
  • Mass Spectrometry: Provides the molecular weight of the compound, offering a fundamental check on identity. For 5-Cyanopyrimidine-2-carboxylic acid (C₆H₃N₃O₂), the expected monoisotopic mass is approximately 149.02 Da. High-resolution MS can confirm the elemental composition.

  • Infrared Spectroscopy: IR is a rapid and cost-effective technique for confirming the presence of key functional groups. It serves as an excellent identity check against a known reference standard.

Table 2: Characteristic IR Absorption Bands

Functional GroupBondExpected Wavenumber (cm⁻¹)Appearance
Carboxylic AcidO-H stretch2500-3300Very broad, often overlapping C-H stretches.[3]
Carboxylic AcidC=O stretch1700-1750Strong and sharp.
NitrileC≡N stretch2220-2260Strong and sharp, in a relatively clean region of the spectrum.[3]
Aromatic RingC=C/C=N stretch1450-1600Multiple medium to sharp bands.

Chapter 2: A Comparative Analysis of Purity and Assay Protocols

Assay and purity are distinct but related goals. Purity typically refers to the percentage of the main component relative to all other detectable components (e.g., by area percent in chromatography), while Assay is the absolute content of the substance, often determined against a certified reference standard.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis.[4] Its high resolving power allows for the separation of the main compound from closely related structural impurities.

  • Expertise & Experience: The choice of a C18 reversed-phase column is standard for moderately polar organic molecules like this one. The mobile phase typically consists of an aqueous buffer (often acidified with formic or phosphoric acid to suppress the ionization of the carboxylic acid, leading to better peak shape) and an organic modifier like acetonitrile. A gradient elution is superior to isocratic for impurity profiling, as it allows for the elution of both early- and late-eluting impurities in a single run.[5] UV detection is appropriate due to the aromatic nature of the pyrimidine ring.

HPLC_Workflow cluster_0 Sample & Standard Preparation cluster_1 Analysis & Data Processing cluster_2 Calculation Prep_Sample Weigh & Dissolve Sample in Diluent (e.g., ACN/H2O) Filter Filter Both Solutions (0.45 µm Syringe Filter) Prep_Sample->Filter Prep_Std Prepare Certified Standard (Known Concentration) Prep_Std->Filter Inject Inject into HPLC System Filter->Inject Separate Separate on C18 Column (Gradient Elution) Inject->Separate Detect Detect by UV Absorbance Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Purity_Calc Purity (% Area) = (Main Peak Area / Total Area) * 100 Integrate->Purity_Calc Assay_Calc Assay (%) = (Sample Resp. / Std Resp.) * (Std Conc. / Sample Conc.) * 100 Integrate->Assay_Calc

Caption: Standard workflow for HPLC-UV Purity and Assay determination.

Comparison to Alternatives:

  • Pros: High sensitivity for detecting trace impurities, excellent resolution, can quantify multiple components simultaneously. The gold standard for impurity profiling.[4]

  • Cons: Requires a reference standard for an absolute assay, method development can be time-consuming, higher equipment cost compared to titration.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct measurement of a compound's purity (as a mass fraction) without needing a specific reference standard of the same compound.[6] Instead, it uses a certified internal standard (IS) of a different, unrelated compound.

  • Trustworthiness: The power of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei it represents.[7] By comparing the integral of a unique, baseline-separated proton signal from the analyte with that of a known amount of a high-purity internal standard, one can calculate the analyte's absolute content. This protocol is self-validating as the structure is confirmed simultaneously with quantification.

Key Experimental Choices:

  • Internal Standard (IS) Selection: The IS must have high purity (e.g., >99.9%), be non-volatile, stable, and possess at least one sharp proton signal that does not overlap with any analyte signals.[8] Maleic acid and dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent (e.g., DMSO-d₆) is required. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.

  • Acquisition Parameters: To ensure accurate quantification, the relaxation delay (D1) between scans must be sufficiently long (at least 5-7 times the longest T₁ relaxation time of the protons being integrated) to allow for complete relaxation of the nuclei.[7]

Comparison to Alternatives:

  • Pros: Primary method (does not require an analyte-specific standard), provides structural confirmation and quantification in one experiment, high precision.

  • Cons: Lower sensitivity than HPLC (less suitable for trace impurity detection), requires a high-field NMR spectrometer, potential for signal overlap in complex mixtures.

Acid-Base Titration

Titration is a classic, robust, and cost-effective chemical analysis method. For 5-Cyanopyrimidine-2-carboxylic acid, the carboxylic acid functional group can be neutralized with a standardized strong base.

  • Expertise & Experience: An aqueous titration may be possible, but for many organic acids, solubility is limited. A non-aqueous titration is often more suitable.[9] This involves dissolving the sample in a non-aqueous solvent (e.g., glacial acetic acid, acetone, or methanol) and titrating with a strong base in a non-aqueous solvent, such as sodium hydroxide in methanol or tetrabutylammonium hydroxide (TBAH). The endpoint can be determined potentiometrically or with a colorimetric indicator.[10] A potentiometric endpoint is generally more precise and less subjective.

Table 3: Comparison of Key QC Assay/Purity Techniques

ParameterHPLC-UVqNMRAcid-Base Titration
Primary Goal Purity (Area %), Impurity Profile, AssayAbsolute Assay (Mass Fraction), IdentityAssay (based on functional group)
Reference Standard Required (Analyte-specific) for AssayRequired (Internal Standard, not analyte)Required (Titrant standardization)
Specificity High (separates isomers/impurities)High (structurally specific signals)Moderate (titrates any acidic impurity)
Sensitivity High (ppm level for impurities)Low-Medium (typically >0.1%)Low (typically >1%)
Equipment Cost Medium-HighVery HighLow
Sample Throughput High (with autosampler)MediumMedium-Low
Regulatory Standing Gold standard for purity/impuritiesAccepted as a primary/absolute methodWell-established pharmacopoeial method

Chapter 3: Impurity Profiling - What You Can't See Can Hurt You

Commercial batches of any chemical intermediate will contain impurities. The International Council for Harmonisation (ICH) guidelines provide a framework for classifying and controlling these impurities.[11] For an intermediate like 5-Cyanopyrimidine-2-carboxylic acid, the focus is primarily on organic impurities.

  • Process-Related Impurities: These arise from the synthetic route. A plausible synthesis could involve the cyanation of a halogenated pyrimidine followed by hydrolysis of a precursor group (e.g., an ester or another nitrile) to the carboxylic acid. Potential impurities could therefore include:

    • Starting Materials: e.g., 5-bromo-2-cyanopyrimidine.

    • Intermediates: e.g., Methyl 5-cyanopyrimidine-2-carboxylate (from incomplete hydrolysis).

    • By-products: Isomers or products from side reactions.

  • Degradation Products: These can form during storage. While the pyrimidine ring is relatively stable, decarboxylation under heat is a potential degradation pathway for some carboxylic acids.[12]

HPLC-UV is the most suitable technique for impurity profiling due to its ability to separate and detect these compounds at low levels.[4] When an unknown impurity is detected above the identification threshold (typically >0.10%), techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for structural elucidation.

Chapter 4: Building a Comprehensive QC Protocol

No single technique is sufficient for a complete QC release of 5-Cyanopyrimidine-2-carboxylic acid. A robust, multi-faceted approach is required.

Recommended Protocol:

  • Identity:

    • Confirm structure using ¹H and ¹³C NMR on the first batch from a new supplier.

    • For routine batches, use FT-IR against a retained reference standard for a rapid identity check.

  • Purity and Impurities:

    • Use a validated gradient HPLC-UV method to determine purity by area percent and to detect and quantify all specified and unspecified impurities. This is the primary method for ensuring batch-to-batch consistency.

  • Assay:

    • Employ either qNMR or a validated Acid-Base Titration method to determine the absolute content. Titration is often more practical for routine QC due to its lower cost and operational simplicity, provided there are no significant acidic or basic impurities that would interfere. qNMR is an excellent orthogonal method for validation and for establishing the purity of in-house primary standards.

This combination of techniques provides a self-validating system where the identity is confirmed, impurities are controlled, and the absolute content is accurately measured, ensuring the material is fit for its intended purpose in drug discovery and development.

Appendix: Detailed Experimental Methodologies

A.1: Example HPLC-UV Method for Purity and Impurity Profiling

This is an example protocol adapted from methods for similar aromatic acids and should be fully validated before use.[5]

  • Instrumentation: HPLC with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: ~254 nm or as determined by UV scan.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of 5-Cyanopyrimidine-2-carboxylic acid into a 20 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). Final concentration: ~0.5 mg/mL.

    • Filter through a 0.45 µm syringe filter prior to injection.

  • Calculation:

    • Purity (Area %): Calculate as (Peak Area of Analyte / Total Peak Area of all peaks) x 100.

A.2: Example qNMR Method for Assay

This protocol outlines the key steps for performing a qNMR assay.[6][8]

  • Materials:

    • High-field NMR Spectrometer (≥400 MHz).

    • Certified Internal Standard (IS), e.g., Maleic Acid (>99.9% purity).

    • Deuterated Solvent, e.g., DMSO-d₆.

    • Analytical balance accurate to at least 0.01 mg.

  • Sample Preparation:

    • Accurately weigh ~15 mg of 5-Cyanopyrimidine-2-carboxylic acid (W_analyte) into a clean vial.

    • Accurately weigh ~10 mg of Maleic Acid (W_IS) into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification:

      • Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation).

      • Pulse Angle: 90°.

      • Number of Scans: ≥ 16 (for good signal-to-noise).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (Int_analyte) and a signal for the IS (Int_IS). For the analyte, use one of the pyrimidine protons. For Maleic Acid, the two alkene protons give a singlet around 6.3 ppm.

    • Calculate the purity (P_analyte) using the following formula: P_analyte (%) = (Int_analyte / Int_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS Where:

      • N = Number of protons for the integrated signal (e.g., N_analyte = 1, N_IS = 2).

      • MW = Molecular Weight (Analyte: 149.11 g/mol , IS: 116.07 g/mol ).

      • P_IS = Purity of the Internal Standard.

A.3: Example Acid-Base Titration Method for Assay

This is a general protocol for a non-aqueous potentiometric titration.

  • Instrumentation: Autotitrator with a pH electrode suitable for non-aqueous solutions.

  • Reagents:

    • Titrant: 0.1 M Methanolic Sodium Hydroxide, standardized against primary standard grade benzoic acid.

    • Solvent: Acetone or a 2:1 mixture of Toluene and Propan-2-ol.

  • Procedure:

    • Accurately weigh ~120 mg of 5-Cyanopyrimidine-2-carboxylic acid into a titration vessel.

    • Add 50 mL of the chosen solvent and stir to dissolve.

    • Immerse the electrode and the titrant delivery tube into the solution.

    • Titrate with the standardized 0.1 M Methanolic NaOH, recording the mV or pH reading versus the volume of titrant added.

    • Determine the equivalence point from the first derivative of the titration curve.

  • Calculation:

    • Assay (%) = (V * M * MW) / (W * 10) Where:

      • V = Volume of titrant at the equivalence point (mL).

      • M = Molarity of the standardized titrant.

      • MW = Molecular Weight of the analyte (149.11 g/mol ).

      • W = Weight of the sample (mg).

References

The following is a consolidated list of authoritative sources referenced in this guide.

  • Yoshida, H., et al. (2012). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of Health Science, 58(2), 226-231. Available at: [Link]

  • Powers, R., et al. (2020). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. Metabolites, 10(11), 449. Available at: [Link]

  • Dwivedi, S. K., & Dwivedi, A. (2021). SPECTROPHOTOMETRIC DETERMINATION OF 5-AMINOSALICYLIC ACID IN PHARMACEUTICAL SAMPLES. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2023). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 28(10), 4088. Available at: [Link]

  • Pauli, G. F., et al. (2012). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Available at: [Link]

  • Google Patents. (2014). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Shafqatullah, et al. (2014). Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1271-1275. Available at: [Link]

  • Basicmedical Key. (2016). Titrimetric and chemical analysis methods. Retrieved from [Link]

  • Dobre, R., et al. (2014). HPLC-UV method approach for the analysis and impurity profiling of Captopril. Farmacia, 62(2), 230-240. Available at: [Link]

  • Tiwatane, P. P. (2021). A Validated Potentiometric Titration Method for Quantitative Determination of Favipiravir from Pharmaceutical Preparation. Asian Journal of Research in Chemistry, 14(11), 605-608. Available at: [Link]

  • Tambe, S. T., & Bargaje, P. S. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(2), 570-579. Available at: [Link]

  • Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. Retrieved from [Link]

  • Mizzi, L., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology, 58(2), 195-202. Available at: [Link]

  • Marques, M. R. C., et al. (n.d.). Recommendations for titration methods validation. US Pharmacopeia (USP). Retrieved from [Link]

  • Malz, F., & Jancke, H. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients. GIT Laboratory Journal. Available at: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Diehl, B. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. Available at: [Link]

  • Progress-Quality. (2023). Analytical method validation: are your analytical methods suitable for intended use? Retrieved from [Link]

  • Al-Zoubi, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5029. Available at: [Link]

  • Socaciu, C., et al. (2009). HPLC-UV Analysis Coupled with Chemometry to Identify Phenolic Biomarkers from Medicinal Plants, used as Ingredients in. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Agriculture, 66(2). Available at: [Link]

  • Pawar, A., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8), 71-78. Available at: [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

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Feasible Synthetic Routes

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Reactant of Route 1
5-Cyanopyrimidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Cyanopyrimidine-2-carboxylic acid
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